Hdac6-IN-15
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H44FFeN3O2 |
|---|---|
分子量 |
517.5 g/mol |
IUPAC 名称 |
carbanide;4-[[4-(1,3-dicyclopentylpropyl)piperazin-1-yl]methyl]-3-fluoro-N-hydroxybenzamide;iron(2+) |
InChI |
InChI=1S/C25H38FN3O2.2CH3.Fe/c26-23-17-21(25(30)27-31)10-11-22(23)18-28-13-15-29(16-14-28)24(20-7-3-4-8-20)12-9-19-5-1-2-6-19;;;/h10-11,17,19-20,24,31H,1-9,12-16,18H2,(H,27,30);2*1H3;/q;2*-1;+2 |
InChI 键 |
VSGFJJSUEWUKQI-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[CH3-].C1CCC(C1)CCC(C2CCCC2)N3CCN(CC3)CC4=C(C=C(C=C4)C(=O)NO)F.[Fe+2] |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Selective HDAC6 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of selective Histone Deacetylase 6 (HDAC6) inhibitors, a promising class of therapeutic agents. This document details their molecular interactions, impact on key signaling pathways, and the experimental methodologies used for their characterization. For the purpose of illustration, this guide will use data from two well-characterized selective HDAC6 inhibitors: ACY-1215 (Ricolinostat) and Tubastatin A.
Core Mechanism of Action
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase. Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins.[1][2] These substrates are involved in a variety of crucial cellular processes, including microtubule dynamics, cell migration, protein quality control, and stress responses.[1][2]
The core mechanism of action of selective HDAC6 inhibitors is the specific binding to the catalytic domain of the HDAC6 enzyme, thereby blocking its deacetylase activity. This inhibition leads to the hyperacetylation of its key substrates. The two primary and most studied substrates of HDAC6 are α-tubulin and the chaperone protein Heat Shock Protein 90 (HSP90).[2]
-
Hyperacetylation of α-tubulin: Acetylation of α-tubulin on lysine-40 is a key post-translational modification that stabilizes microtubules. By inhibiting HDAC6, these drugs increase the levels of acetylated α-tubulin, which in turn enhances microtubule stability and can affect microtubule-dependent processes like intracellular trafficking and cell motility.
-
Hyperacetylation of HSP90: The inhibition of HDAC6 leads to the hyperacetylation of HSP90, which can impair its chaperone function. This disruption in HSP90 activity can lead to the misfolding and subsequent degradation of its client proteins, many of which are oncogenes.
Selective HDAC6 inhibitors are designed to have a higher affinity for HDAC6 over other HDAC isoforms, particularly the Class I HDACs, which are associated with broader and potentially more toxic effects. This selectivity is a key aspect of their therapeutic potential, aiming for a more targeted impact with a better safety profile.
Quantitative Data: Inhibitor Potency and Selectivity
The potency and selectivity of HDAC6 inhibitors are determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for ACY-1215 and Tubastatin A against HDAC6 and other HDAC isoforms, demonstrating their selectivity.
| Inhibitor | HDAC Isoform | IC50 (nM) | Reference |
| ACY-1215 (Ricolinostat) | HDAC6 | 5 | |
| HDAC1 | 58 | ||
| HDAC2 | 48 | ||
| HDAC3 | 51 | ||
| Tubastatin A | HDAC6 | 15 | |
| HDAC1 | 16,400 | ||
| HDAC8 | 854 |
Experimental Protocols
The characterization of selective HDAC6 inhibitors involves a range of biochemical and cell-based assays to determine their potency, selectivity, target engagement, and functional effects.
In Vitro Enzymatic HDAC Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HDAC6.
-
Principle: A fluorogenic substrate containing an acetylated lysine (B10760008) is incubated with the recombinant HDAC6 enzyme in the presence of the test inhibitor. Deacetylation by HDAC6 allows a developer reagent to produce a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.
-
Protocol Outline:
-
Prepare serial dilutions of the inhibitor (e.g., ACY-1215) in assay buffer.
-
In a 96-well plate, add the purified recombinant HDAC6 enzyme, the fluorogenic HDAC substrate, and the inhibitor dilutions.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Add the developer solution to each well and incubate at room temperature for an additional 15 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Target Engagement Assays
These assays confirm that the inhibitor binds to HDAC6 within a cellular context.
This is a functional assay that indirectly demonstrates target engagement by measuring the downstream effect of HDAC6 inhibition.
-
Principle: Cells are treated with the HDAC6 inhibitor, leading to the hyperacetylation of its substrate, α-tubulin. The levels of acetylated α-tubulin are then quantified by Western blot analysis.
-
Protocol Outline:
-
Culture cells (e.g., a relevant cancer cell line) and treat with various concentrations of the HDAC6 inhibitor for a specific duration.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative increase in acetylated α-tubulin.
-
CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding.
-
Principle: The binding of an inhibitor to its target protein generally increases the protein's thermal stability. In CETSA, cell lysates or intact cells are heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified.
-
Protocol Outline:
-
Treat cells with the HDAC6 inhibitor or a vehicle control.
-
Harvest the cells, lyse them, and centrifuge to remove insoluble debris.
-
Aliquot the cell lysate and heat the aliquots to a range of temperatures.
-
Centrifuge the heated samples to pellet the aggregated proteins.
-
Analyze the supernatant for the amount of soluble HDAC6 protein by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
This is a live-cell assay that measures the binding of an inhibitor to a target protein in real-time.
-
Principle: The assay uses cells expressing HDAC6 fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the HDAC6 active site is added to the cells. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. A test compound that also binds to the active site will displace the tracer, leading to a decrease in the BRET signal.
-
Protocol Outline:
-
Use cells engineered to express an HDAC6-NanoLuc® fusion protein.
-
Add the fluorescent tracer and varying concentrations of the test inhibitor to the cells.
-
Measure the BRET signal using a specialized plate reader.
-
A decrease in the BRET signal with increasing inhibitor concentration indicates competitive binding to HDAC6.
-
Signaling Pathways and Visualizations
Selective HDAC6 inhibitors modulate several key signaling pathways, primarily through their effects on α-tubulin and HSP90. The following diagrams, generated using the DOT language, illustrate these mechanisms and experimental workflows.
References
Hdac6-IN-15: A Technical Guide to a Selective Ferrocene-Based HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac6-IN-15, also identified as compound II-5 in its primary literature, is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). Developed as a novel ferrocene-based hydroxamic acid, this small molecule demonstrates significant potential in preclinical cancer research. It exhibits high selectivity for HDAC6 over other HDAC isoforms and has shown anti-proliferative and pro-apoptotic effects in various cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key biological data, detailed experimental protocols, and relevant signaling pathways.
Core Compound Properties
This compound is a synthetic, ferrocene-containing molecule designed to selectively target the catalytic domain of the HDAC6 enzyme. Its unique structure, incorporating a[1]-ferrocenophane cap, contributes to its high potency and selectivity.
Mechanism of Action
The primary mechanism of action for this compound is the selective inhibition of the deacetylase activity of HDAC6. HDAC6 is a unique, primarily cytoplasmic, Class IIb histone deacetylase with two catalytic domains. It plays a crucial role in various cellular processes by deacetylating non-histone proteins. Key substrates of HDAC6 include α-tubulin and the chaperone protein Hsp90.
By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates. The accumulation of acetylated α-tubulin disrupts microtubule dynamics, which can interfere with cell motility, intracellular transport, and cell division. Hyperacetylation of Hsp90 can impair its chaperone function, leading to the degradation of its client proteins, many of which are critical for cancer cell survival and proliferation. The downstream effects of HDAC6 inhibition by this compound include cell cycle arrest and the induction of apoptosis.
Quantitative Biological Data
The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound.
Table 1: In Vitro HDAC Inhibition
| Target | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 38.2 | 1 |
| HDAC1 | >5000 | >131-fold |
| HDAC2 | 2560 | ~67-fold |
| HDAC3 | >5000 | >131-fold |
| HDAC4 | >5000 | >131-fold |
| HDAC5 | >5000 | >131-fold |
| HDAC7 | >5000 | >131-fold |
| HDAC8 | 4890 | ~128-fold |
Data sourced from Yan, J., et al. (2023).[2]
Table 2: Anti-proliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| 22RV1 | Prostate Cancer | 8.90 |
| MM1.S | Multiple Myeloma | 11.90 |
| MV4-11 | Acute Myeloid Leukemia | 7.83 |
| JEKO-1 | Mantle Cell Lymphoma | 4.80 |
| 4T1 | Breast Cancer | 16.51 |
Data sourced from MedChemExpress product information, referencing Yan, J., et al. (2023).[2][3]
Signaling Pathways and Experimental Workflows
The inhibition of HDAC6 by this compound perturbs cellular pathways critical for cancer cell function. The diagrams below, generated using the DOT language, illustrate the core signaling pathway affected by HDAC6 inhibition and a general workflow for evaluating such inhibitors.
Caption: this compound inhibits HDAC6, leading to hyperacetylation of α-tubulin and Hsp90, which disrupts microtubule dynamics and client protein stability, ultimately inducing apoptosis.
Caption: General experimental workflow for the synthesis, in vitro evaluation, and data analysis of this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for this compound (Compound II-5) and related molecules.[2]
Synthesis of this compound (Compound II-5)
The synthesis of this compound is a multi-step process starting from[1]ferrocenophane.
-
Step 1: Synthesis of Intermediate Amine: [1]Ferrocenophane is subjected to reductive amination with piperazine (B1678402) to yield the corresponding amine intermediate.
-
Step 2: Coupling Reaction: The amine intermediate is then reacted with methyl 4-(bromomethyl)benzoate (B8499459) in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone). This reaction couples the ferrocenophane-piperazine moiety to the benzoyl group.
-
Step 3: Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (B78521) (LiOH) in a mixture of water and an organic solvent like 1,4-dioxane.
-
Step 4: Amide Coupling and Hydroxamic Acid Formation: The carboxylic acid is activated with a coupling agent (e.g., HATU or EDCI/HOBt) and then reacted with O-(trimethylsilyl)hydroxylamine. This is followed by a deprotection step to yield the final hydroxamic acid product, this compound.
Note: Purification by column chromatography is performed after each key step to ensure the purity of the intermediates and the final product.
In Vitro HDAC Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of the HDAC enzyme activity.
-
Reagents: Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8), fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), developer solution (containing a protease like trypsin), assay buffer (e.g., Tris-based buffer with salts), and this compound.
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well microplate, add the HDAC enzyme solution to each well.
-
Add the diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).
-
Measure the fluorescence intensity using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the anti-proliferative effects of this compound.
-
Materials: Cancer cell lines (e.g., 4T1, JEKO-1), complete culture medium, 96-well plates, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the culture medium and add the solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Western Blot Analysis
Western blotting is used to detect changes in the levels of specific proteins, such as acetylated α-tubulin and markers of apoptosis (e.g., cleaved PARP and caspase-3), following treatment with this compound.
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with varying concentrations of this compound (e.g., 100-800 nM for α-tubulin acetylation; 5-10 µM for apoptosis) for a set time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-acetyl-α-tubulin, anti-α-tubulin, anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of the protein of interest to a loading control (e.g., total α-tubulin or β-actin).
-
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis after treatment with this compound.
-
Materials: Cancer cell line (e.g., 4T1), 6-well plates, this compound, Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit, flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 5 and 10 µM) for a specified time (e.g., 18-24 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in the provided 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
-
Conclusion
This compound is a valuable tool for preclinical research into the therapeutic potential of selective HDAC6 inhibition. Its high potency, isoform selectivity, and demonstrated anti-cancer activities in vitro provide a strong foundation for further investigation. The detailed protocols provided in this guide offer a framework for researchers to replicate and expand upon the initial findings, facilitating the exploration of this compound in various models of cancer and other HDAC6-associated diseases.
References
Hdac6-IN-15: A Technical Guide for Researchers
Introduction
Hdac6-IN-15 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase. Unlike other HDACs, which are primarily located in the nucleus and regulate gene expression through histone deacetylation, HDAC6 is predominantly found in the cytoplasm. Its substrates are mainly non-histone proteins, including α-tubulin and the heat shock protein 90 (Hsp90). Through its enzymatic activity, HDAC6 plays a crucial role in a variety of cellular processes, including cell motility, protein quality control, and signal transduction.
The dysregulation of HDAC6 has been implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. Consequently, the development of selective HDAC6 inhibitors like this compound represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The chemical structure and properties of this compound are summarized below.
Chemical Structure:
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-hydroxy-4-(((2-(1-(phenylsulfonyl)piperidin-4-yl)ethyl)amino)methyl)benzamide | |
| Molecular Formula | C21H27N3O4S | |
| Molecular Weight | 417.52 g/mol | |
| SMILES | O=C(NC1=CC=C(CNCC(C2CCN(S(=O)(C3=CC=CC=C3)=O)CC2)C)C=C1)NO | |
| IC50 (HDAC6) | 38.2 nM | [1] |
Biological Activity
This compound exhibits potent and selective inhibitory activity against HDAC6. This inhibition leads to the hyperacetylation of its primary substrate, α-tubulin, which in turn affects microtubule dynamics and various cellular processes.
In Vitro Anti-proliferative Activity
This compound has demonstrated anti-proliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for various cell lines are presented in the table below.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 22RV1 | Prostate Cancer | 8.90 | [1] |
| MM1.S | Multiple Myeloma | 11.90 | [1] |
| MV4-11 | Acute Myeloid Leukemia | 7.83 | [1] |
| JEKO-1 | Mantle Cell Lymphoma | 4.80 | [1] |
| 4T1 | Breast Cancer | 16.51 | [1] |
Mechanism of Action and Signaling Pathways
HDAC6 is a key regulator of several important signaling pathways. By inhibiting HDAC6, this compound can modulate these pathways, leading to its observed anti-cancer effects. The primary mechanism of action involves the accumulation of acetylated α-tubulin, which disrupts microtubule-dependent processes such as cell migration and mitosis.
HDAC6 is known to be involved in the following signaling pathways:
-
Protein Degradation (Aggresome Pathway): HDAC6 plays a crucial role in the clearance of misfolded proteins by facilitating their transport to the aggresome for degradation. Inhibition of HDAC6 can disrupt this process, leading to the accumulation of toxic protein aggregates and inducing cellular stress.
-
Cell Motility and Invasion: By deacetylating α-tubulin, HDAC6 promotes microtubule dynamics, which is essential for cell motility and invasion. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, stabilizing microtubules and impairing cancer cell migration.
-
NF-κB Signaling: Some studies suggest that HDAC6 can regulate the NF-κB signaling pathway, which is a key player in inflammation and cancer progression.[2]
-
STAT3 Signaling: HDAC6 has been shown to interact with and regulate the activity of STAT3, a transcription factor involved in cell proliferation and survival.[3][4]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is a central signaling cascade that regulates cell growth and differentiation. HDAC6 has been implicated in the modulation of this pathway.[5]
-
PI3K/AKT Pathway: The PI3K/AKT pathway is another critical signaling route for cell survival and proliferation, and evidence suggests a role for HDAC6 in its regulation.[6][7]
Further research is needed to fully elucidate the specific effects of this compound on each of these pathways.
Diagram 1: Simplified Overview of HDAC6-Modulated Signaling Pathways
Caption: Overview of signaling pathways modulated by HDAC6.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Cell Viability and IC50 Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines (e.g., 22RV1, MM1.S, MV4-11, JEKO-1, 4T1)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Diagram 2: Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Western Blot for Acetylated α-Tubulin
Western blotting is used to detect the levels of specific proteins in a sample. To assess the pharmacodynamic effect of this compound, the level of acetylated α-tubulin, a direct substrate of HDAC6, is measured.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-α-tubulin and a loading control (α-tubulin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the level of acetylated α-tubulin to the loading control.
Diagram 3: Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis.
Pharmacokinetics
Currently, there is limited publicly available information on the detailed pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. However, the development of selective HDAC6 inhibitors with favorable pharmacokinetic profiles is an active area of research.[8][9] Studies on other selective HDAC6 inhibitors can provide insights into the expected properties. Generally, desirable characteristics for a drug candidate include good oral bioavailability, adequate plasma exposure, and a metabolic profile that avoids rapid clearance.
Conclusion
This compound is a valuable research tool for investigating the biological roles of HDAC6 and for exploring its therapeutic potential. Its high potency and selectivity make it a suitable probe for dissecting the complex signaling pathways regulated by this unique deacetylase. The experimental protocols provided in this guide offer a starting point for researchers to evaluate the effects of this compound in various cellular models. Further studies are warranted to fully characterize its in vivo efficacy and pharmacokinetic profile, which will be crucial for its potential translation into a clinical candidate.
References
- 1. Histone deacetylase 6 (HDAC6) deacetylates extracellular signal-regulated kinase 1 (ERK1) and thereby stimulates ERK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear HDAC6 inhibits invasion by suppressing NF-κB/MMP2 and is inversely correlated with metastasis of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel role for histone deacetylase 6 in the regulation of the tolerogenic STAT3/IL-10 pathway in APCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A NOVEL ROLE FOR HISTONE DEACETYLASE 6 (HDAC6) IN THE REGULATION OF THE TOLEROGENIC STAT3/IL-10 PATHWAY IN ANTIGEN PRESENTING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine Deacetylation by HDAC6 Regulates the Kinase Activity of AKT in Human Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mitacs.ca [mitacs.ca]
- 9. Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Hdac6-IN-15: An In-Depth Technical Profile of a Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-15, also identified as compound II-5, is a novel, potent, and selective inhibitor of histone deacetylase 6 (HDAC6).[1] As a member of the ferrocene-based hydroxamic acid class of compounds, this compound has garnered significant interest within the research community for its potential therapeutic applications in oncology and neurodegenerative diseases.[1] This technical guide provides a comprehensive overview of the target selectivity profile of this compound, including detailed quantitative data, experimental methodologies, and relevant signaling pathway diagrams to support further investigation and drug development efforts.
Target Selectivity Profile
This compound exhibits a remarkable degree of selectivity for HDAC6 over other HDAC isoforms. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory activity of this compound has been quantified against a panel of HDAC enzymes, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
Quantitative Inhibitory Activity of this compound against HDAC Isoforms
| Target | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 38.2 | 1-fold |
| HDAC1 | > 2560 | > 67-fold |
| HDAC2 | > 2560 | > 67-fold |
| HDAC3 | > 2560 | > 67-fold |
| HDAC4 | > 2560 | > 67-fold |
| HDAC5 | > 2560 | > 67-fold |
| HDAC7 | > 2560 | > 67-fold |
| HDAC8 | > 2560 | > 67-fold |
Data sourced from a 2024 review of the primary publication on this compound (compound 41/II-5). The review states at least a 67-fold selectivity over HDACs 1-5, 7, and 8. The specific IC50 values for these isoforms were not explicitly provided in the available literature, hence they are presented as greater than the calculated threshold based on the reported selectivity.[2]
Experimental Protocols
The determination of the target selectivity profile of this compound involves a series of robust biochemical and cell-based assays. The following sections detail the methodologies typically employed in such studies.
In Vitro HDAC Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified recombinant human HDAC isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8) are commercially sourced or purified. A fluorogenic acetylated peptide substrate specific for each HDAC isoform is utilized.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent, typically DMSO, to create a stock solution. A series of dilutions are then prepared to generate a range of concentrations for testing.
-
Assay Procedure:
-
The HDAC enzyme is pre-incubated with varying concentrations of this compound in an assay buffer at room temperature for a specified period to allow for inhibitor binding.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined time at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
-
Data Analysis: The fluorescence intensity is measured using a microplate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cellular Target Engagement Assay (Western Blot)
Objective: To confirm the selective inhibition of HDAC6 in a cellular context by measuring the acetylation status of its primary cytoplasmic substrate, α-tubulin, in comparison to a nuclear histone substrate.
Methodology:
-
Cell Culture and Treatment: A suitable human cell line (e.g., a cancer cell line) is cultured under standard conditions. The cells are then treated with increasing concentrations of this compound for a specified duration.
-
Protein Extraction: Following treatment, cells are harvested and lysed to extract total protein.
-
Western Blotting:
-
Equal amounts of protein from each treatment group are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for acetylated α-tubulin and acetylated histone H3. Antibodies against total α-tubulin and total histone H3 are used as loading controls.
-
The membrane is then incubated with corresponding secondary antibodies conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
-
Signal Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified, and the ratio of acetylated protein to total protein is calculated to assess the effect of this compound on substrate acetylation. A dose-dependent increase in acetylated α-tubulin with a negligible effect on acetylated histone H3 confirms the intracellular selectivity of the inhibitor for HDAC6.[1]
Signaling Pathways and Experimental Workflows
The selective inhibition of HDAC6 by this compound has implications for various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a key pathway influenced by HDAC6 and the general workflow for determining inhibitor selectivity.
Caption: this compound inhibits HDAC6, leading to increased acetylation of α-tubulin and promoting microtubule stability.
Caption: Workflow for determining the target selectivity profile of this compound through in vitro and cellular assays.
Conclusion
This compound is a highly selective inhibitor of HDAC6, demonstrating minimal activity against other HDAC isoforms. This impressive selectivity profile, confirmed through rigorous in vitro and cellular assays, underscores its potential as a valuable research tool and a promising candidate for further therapeutic development. The detailed methodologies and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and its role in modulating cellular processes relevant to human diseases.
References
The Cytoplasmic Virtuoso: An In-depth Technical Guide to the Core Functions of HDAC6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) stands apart from its nuclear counterparts, carving a distinct and critical niche within the cytoplasm. This technical guide delves into the core cytoplasmic functions of HDAC6, moving beyond its historical association with histone modification to illuminate its profound impact on cellular homeostasis, motility, and stress response. Primarily a non-histone deacetylase, HDAC6 wields its enzymatic activity to modulate the function of key cytoplasmic proteins, thereby orchestrating a symphony of cellular processes vital for both normal physiology and the progression of diseases such as cancer and neurodegenerative disorders.[1][2][3] This document provides a comprehensive overview of HDAC6's cytoplasmic roles, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling networks, to empower researchers and drug development professionals in their exploration of this multifaceted enzyme.
Core Cytoplasmic Functions of HDAC6
HDAC6's cytoplasmic influence is primarily exerted through the deacetylation of a select group of non-histone protein substrates. This post-translational modification acts as a molecular switch, altering the activity, stability, and interaction partners of these proteins. The major cytoplasmic functions of HDAC6 can be categorized as follows:
-
Regulation of Microtubule Dynamics and Cell Motility: HDAC6 is the primary deacetylase of α-tubulin, a fundamental component of microtubules.[4][5][6][7][8] By removing the acetyl group from lysine (B10760008) 40 of α-tubulin, HDAC6 promotes microtubule instability, which is essential for dynamic cellular processes such as cell migration and mitosis.[4][6] Overexpression of HDAC6 leads to tubulin hypoacetylation and increased cell motility, a hallmark of cancer metastasis.[2][6]
-
Modulation of Actin Cytoskeleton and Cell Migration: Beyond microtubules, HDAC6 also influences the actin cytoskeleton through its interaction with and deacetylation of cortactin.[9][10] Deacetylation of cortactin enhances its ability to promote actin polymerization, a critical step in the formation of lamellipodia and invadopodia, structures that drive cell movement.[11][12] This function further underscores the central role of HDAC6 in cell migration and invasion.[9][10][12][13]
-
Protein Quality Control and Stress Response: A crucial function of HDAC6 is its involvement in the cellular response to misfolded proteins.[14][15][16][17] HDAC6 possesses a ubiquitin-binding domain that allows it to recognize and bind to polyubiquitinated misfolded proteins.[18][19] It then acts as a scaffold, recruiting these protein aggregates to dynein motors for transport along microtubules to a perinuclear region, forming a structure known as the aggresome.[14][15][16] This sequestration of toxic protein aggregates is a protective mechanism, and the aggresome is ultimately cleared by the autophagy pathway.[4][11][20][21][22]
-
Regulation of Chaperone Activity: HDAC6 deacetylates the molecular chaperone Heat Shock Protein 90 (Hsp90), thereby modulating its chaperone activity.[2][3][17][23] Hsp90 is essential for the stability and function of a wide range of "client" proteins, including many involved in signal transduction and cell cycle control. By regulating Hsp90, HDAC6 indirectly influences numerous signaling pathways.[3][23]
Data Presentation
HDAC6 Substrates and Interacting Proteins
| Substrate/Interactor | Cellular Process | Reference(s) |
| α-Tubulin | Microtubule dynamics, cell motility, cilia disassembly | [4][5][6][7][8][24] |
| Cortactin | Actin polymerization, cell migration, autophagosome-lysosome fusion | [9][10][11][12][25] |
| Hsp90 | Chaperone activity, protein folding and stability, signal transduction | [2][3][17][23] |
| Ubiquitinated Proteins | Protein aggregation, aggresome formation, autophagy | [14][15][16][18][19] |
| Peroxiredoxin | Redox homeostasis | [24][26] |
| p97/VCP | Protein degradation, aggresome processing | [17] |
| Dynein Motor Complex | Intracellular transport, aggresome formation | [14][15][16] |
| HSF1 | Heat shock response | [17][27] |
| STAT3 | Signal transduction, gene expression | [7] |
| Ku70 | DNA damage repair | [28] |
Selective HDAC6 Inhibitors and their Potency
| Inhibitor | IC50 (nM) for HDAC6 | Selectivity Profile | Reference(s) |
| Tubastatin A | 15 | >1000-fold selective over other HDACs (except HDAC8, 57-fold) | [14] |
| ACY-738 | 1.7 | 60- to 1500-fold selective over class I HDACs | [14] |
| Nexturastat A | 5 | >190-fold selective over other HDACs | [14] |
| WT161 | 0.4 | >100-fold selective over other HDACs | [14] |
| HPOB | 56 | >30-fold selective over other HDACs | [14] |
| Compound 44 | 17 | 25-fold vs HDAC1, 200-fold vs HDAC8 | [29] |
| Compound 8k | 24 | 245-fold vs HDAC1 | [20] |
| Compound 8m | 26 | 118-fold vs HDAC1 | [20] |
Experimental Protocols
In Vitro Tubulin Deacetylation Assay
This assay measures the ability of HDAC6 to deacetylate its primary substrate, α-tubulin.
Materials:
-
Purified, acetylated microtubules (can be prepared from taxol-treated cells or purchased commercially)
-
Recombinant human HDAC6
-
Deacetylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (e.g., Trichostatin A) as a negative control
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Prepare reaction mixtures containing acetylated microtubules and deacetylation buffer.
-
Add recombinant HDAC6 to the experimental tubes and an equivalent volume of buffer to the control tube. Add an HDAC inhibitor to a separate control tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with anti-acetylated-α-tubulin and anti-α-tubulin antibodies.
-
Detect the signals using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the extent of deacetylation. The ratio of acetylated-α-tubulin to total α-tubulin is calculated.[5][30][31]
Aggresome Formation Assay (Immunofluorescence)
This assay visualizes the formation of aggresomes in response to proteasome inhibition and the role of HDAC6 in this process.
Materials:
-
Cells grown on coverslips (e.g., HEK293, HeLa)
-
Proteasome inhibitor (e.g., MG-132)
-
HDAC6 inhibitor (e.g., Tubastatin A)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., PBS with 5% BSA)
-
Primary antibodies: anti-HDAC6, anti-ubiquitin, anti-vimentin
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with a proteasome inhibitor (e.g., 5 µM MG-132) for 16-24 hours to induce aggresome formation. A parallel set of cells can be co-treated with an HDAC6 inhibitor to assess its effect.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
Block the cells with blocking solution for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Aggresomes will appear as bright, perinuclear inclusions that are positive for ubiquitin and HDAC6, and are often encased by a vimentin (B1176767) cage.[1][16][32]
Transwell Cell Migration Assay
This assay quantifies the migratory capacity of cells and the effect of modulating HDAC6 activity.
Materials:
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Cells of interest
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
HDAC6 inhibitor or siRNA for HDAC6 knockdown
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet solution for staining
-
Microscope
Procedure:
-
Seed cells in the upper chamber of the Transwell insert in serum-free medium. If testing inhibitors, pre-treat the cells accordingly.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours), depending on the cell type.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
The results can be quantified by dissolving the crystal violet stain in a solvent (e.g., 10% acetic acid) and measuring the absorbance at 590 nm.[9][23][33][34]
Signaling Pathways and Workflows
Conclusion
HDAC6 has emerged as a master regulator of cytoplasmic processes, with profound implications for cell biology and disease. Its unique substrate specificity and diverse functions in protein quality control, cytoskeletal dynamics, and cell signaling position it as a compelling therapeutic target. This technical guide provides a foundational understanding of the core cytoplasmic functions of HDAC6, equipping researchers and drug development professionals with the knowledge and tools to further investigate its roles and exploit its therapeutic potential. The continued exploration of HDAC6's cytoplasmic symphony promises to unveil new avenues for the treatment of a wide spectrum of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | The Role of HDAC6 in Autophagy and NLRP3 Inflammasome [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. 2.6. Transwell migration and invasion assays [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Interactions of Histone Deacetylase 6 with DNA Damage Repair Factors Strengthen its Utility as a Combination Drug Target in High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. rupress.org [rupress.org]
- 17. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. abcam.com [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. embopress.org [embopress.org]
- 23. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. uniprot.org [uniprot.org]
- 25. researchgate.net [researchgate.net]
- 26. HDAC6 Substrate Discovery Using Proteomics-Based Substrate Trapping: HDAC6 Deacetylates PRMT5 to Influence Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. HDAC6 regulates sensitivity to cell death in response to stress and post-stress recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mutant p53 upregulates HDAC6 to resist ER stress and facilitates Ku70 deacetylation, which prevents its degradation and mitigates DNA damage in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]
- 30. Modulation of Histone Deacetylase 6 (HDAC6) Nuclear Import and Tubulin Deacetylase Activity through Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Novel Cell- and Tissue-Based Assays for Detecting Misfolded and Aggregated Protein Accumulation Within Aggresomes and Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchhub.com [researchhub.com]
- 34. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Hdac6-IN-15 and Tubulin Deacetylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target due to its primary cytoplasmic localization and its role in regulating key cellular processes through the deacetylation of non-histone proteins. Among its numerous substrates, α-tubulin is of particular interest. The acetylation of α-tubulin is a critical post-translational modification that influences microtubule stability and dynamics, thereby impacting intracellular transport, cell motility, and cell division. Dysregulation of HDAC6 activity has been implicated in a variety of diseases, including cancer and neurodegenerative disorders.
Hdac6-IN-15 is a potent and selective inhibitor of HDAC6. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its impact on tubulin deacetylation, and its effects on associated signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals working in the field of epigenetics and targeted therapies.
Core Mechanism of Action
HDAC6 is a class IIb histone deacetylase that is unique in its structure, possessing two catalytic domains and a C-terminal zinc finger ubiquitin-binding domain.[1] Its primary function in the cytoplasm involves the removal of acetyl groups from non-histone protein substrates, most notably α-tubulin.[2][3] The deacetylation of α-tubulin by HDAC6 leads to less stable microtubules, which is crucial for dynamic cellular processes such as cell migration.
This compound exerts its biological effects by selectively binding to the catalytic site of HDAC6, thereby inhibiting its deacetylase activity. This inhibition leads to an accumulation of acetylated α-tubulin (hyperacetylation), resulting in the stabilization of microtubules.[4] This stabilization can, in turn, disrupt processes that rely on dynamic microtubule networks, such as cell division and migration, making it a promising strategy for cancer therapy.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and cellular activity.
| Parameter | Value | Notes |
| HDAC6 IC50 | 38.2 nM | Potent inhibitory activity against the primary target.[4] |
| LSD1 IC50 | 6 nM | This compound also shows potent inhibition of Lysine-specific demethylase 1. |
| HDAC1 Selectivity | >70-fold | Demonstrates high selectivity for HDAC6 over the class I isoform HDAC1. |
| HDAC8 Potency | 2-fold less potent than against HDAC6 | Shows some activity against HDAC8, another class I isoform. |
Table 1: Biochemical Activity of this compound
| Cell Line | Cancer Type | IC50 Value |
| MM.1S | Multiple Myeloma | 11.90 µM[4] |
| 22RV1 | Prostate Cancer | 8.90 µM[4] |
| MV4-11 | Acute Myeloid Leukemia | 7.83 µM[4] |
| JEKO-1 | Mantle Cell Lymphoma | 4.80 µM[4] |
| 4T1 | Breast Cancer | 16.51 µM[4] |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines (48h treatment)
| Model | Treatment Dose | Tumor Growth Inhibition (TGI) |
| Erythroleukemia Xenograft (HEL92.1.7) | 25 mg/kg | 76% |
| Erythroleukemia Xenograft (HEL92.1.7) | 50 mg/kg | 91% |
| Multiple Myeloma Xenograft (MM1.s) - Single Agent | 12.5 mg/kg | 23% |
| Multiple Myeloma Xenograft (MM1.s) - Combination with Bortezomib | 12.5 mg/kg | 82% |
| Multiple Myeloma Xenograft (MM1.s) - Combination with Pomalidomide | 12.5 mg/kg | 82% |
Table 3: In Vivo Efficacy of this compound
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDAC6 in the presence of this compound to determine its IC50 value.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
This compound (or other test inhibitors) dissolved in DMSO
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in HDAC assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well plate, add the recombinant HDAC6 enzyme to each well, except for the no-enzyme control wells.
-
Add the diluted this compound to the respective wells and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.[5]
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-380 nm, emission at 440-460 nm).[5]
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Tubulin Acetylation
This method is used to assess the effect of this compound on the acetylation status of its primary substrate, α-tubulin, in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., MM.1S)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 100, 200, 400, 800 nM) for a specified time (e.g., 24 hours).[4] A vehicle control (DMSO) should be included.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-acetylated-α-tubulin and anti-α-tubulin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of acetylated α-tubulin normalized to total α-tubulin.
Signaling Pathways and Visualizations
Inhibition of HDAC6 by this compound can modulate several key signaling pathways that are critical for cell growth, survival, and proliferation. The following diagrams, created using the DOT language, illustrate these relationships.
Caption: this compound inhibits HDAC6, leading to increased tubulin acetylation and microtubule stabilization, which in turn inhibits cell motility.
The PI3K/AKT pathway is a central regulator of cell survival and proliferation. HDAC6 has been shown to interact with and deacetylate AKT, thereby modulating its activity.[6] Inhibition of HDAC6 can lead to an increase in AKT phosphorylation.[7]
Caption: this compound's inhibition of HDAC6 can lead to increased AKT phosphorylation, promoting cell survival and proliferation.
The ERK (Extracellular signal-regulated kinase) pathway is another critical signaling cascade involved in cell proliferation and differentiation. HDAC6 and ERK1 have been shown to form a positive feed-forward loop, where each can activate the other.[8]
Caption: this compound disrupts the positive feedback loop between HDAC6 and ERK1, potentially inhibiting cell proliferation.
The JAK/STAT signaling pathway is crucial for immune responses and cell growth. HDAC6 has been implicated in the modulation of this pathway, particularly through its interaction with STAT3.[9][10]
Caption: Inhibition of HDAC6 by this compound may modulate the JAK/STAT pathway, impacting gene transcription and immune responses.
Conclusion
This compound is a potent and selective inhibitor of HDAC6 with demonstrated anti-proliferative activity in a range of cancer cell lines and in vivo tumor models. Its primary mechanism of action involves the inhibition of α-tubulin deacetylation, leading to microtubule stabilization and disruption of essential cellular processes. Furthermore, the inhibition of HDAC6 by this compound has the potential to modulate key signaling pathways, including the PI3K/AKT, ERK, and JAK/STAT pathways, which are often dysregulated in disease. This in-depth technical guide provides a foundational understanding of this compound and serves as a valuable resource for its further investigation and potential therapeutic development.
References
- 1. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 regulates human erythroid differentiation through modulation of JAK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implications of the HDAC6-ERK1 feed-forward loop in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Lysine Deacetylation by HDAC6 Regulates the Kinase Activity of AKT in Human Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histone deacetylase 6 (HDAC6) deacetylates extracellular signal-regulated kinase 1 (ERK1) and thereby stimulates ERK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A NOVEL ROLE FOR HISTONE DEACETYLASE 6 (HDAC6) IN THE REGULATION OF THE TOLEROGENIC STAT3/IL-10 PATHWAY IN ANTIGEN PRESENTING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocols for Hdac6-IN-15 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of Hdac6-IN-15, a selective inhibitor of Histone Deacetylase 6 (HDAC6). The following protocols detail the necessary steps to characterize the biochemical potency, cellular activity, and mechanism of action of this compound.
Introduction
Histone Deacetylase 6 (HDAC6) is a class IIb histone deacetylase that is primarily localized in the cytoplasm.[1] Unlike other HDACs that mainly target nuclear histones, HDAC6 has a unique substrate profile that includes non-histone proteins such as α-tubulin and the heat shock protein 90 (Hsp90).[1][2] Through the deacetylation of these substrates, HDAC6 plays a crucial role in various cellular processes, including cell motility, protein quality control, and microtubule dynamics.[3][4] Its dysregulation has been implicated in the pathology of several diseases, including cancer and neurodegenerative disorders, making it a significant therapeutic target.
The following protocols are designed to provide a robust framework for the in vitro characterization of this compound, a novel investigational inhibitor of HDAC6.
Signaling Pathway of HDAC6
HDAC6 exerts its biological functions through the deacetylation of key cytoplasmic proteins. A simplified representation of the HDAC6 signaling pathway is illustrated below, highlighting its impact on microtubule dynamics and protein degradation pathways.
Caption: Simplified HDAC6 signaling pathway.
Experimental Protocols
HDAC6 Enzymatic Assay
This assay is designed to determine the direct inhibitory effect of this compound on recombinant human HDAC6 enzyme activity. A common method is a fluorometric assay that measures the deacetylation of a synthetic substrate.
Workflow for HDAC6 Enzymatic Assay
Caption: Workflow for the HDAC6 enzymatic assay.
Materials:
-
Recombinant Human HDAC6 Enzyme
-
Fluorogenic HDAC6 Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution (e.g., Trypsin in buffer with Trichostatin A as a stop reagent)
-
This compound
-
96-well black microplates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add recombinant HDAC6 enzyme to each well, with the exception of the no-enzyme control wells.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution. This solution contains trypsin, which digests the deacetylated substrate, releasing the fluorophore. Trichostatin A is included to inhibit any further HDAC activity.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of α-Tubulin Acetylation
This assay assesses the ability of this compound to inhibit HDAC6 activity within a cellular context by measuring the acetylation level of its primary substrate, α-tubulin.
Materials:
-
Cancer cell line (e.g., HeLa or a relevant cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Cell Viability Assay (MTT Assay)
This assay evaluates the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear microplates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
Data Presentation
The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line / Enzyme | Parameter | Value |
| HDAC6 Enzymatic Assay | Recombinant Human HDAC6 | IC50 | [Insert Value] nM |
| Western Blot Analysis | [Insert Cell Line] | EC50 (α-tubulin acetylation) | [Insert Value] nM |
| Cell Viability Assay | [Insert Cell Line] | GI50 | [Insert Value] µM |
Table 2: Selectivity Profile of this compound (Hypothetical Data)
| HDAC Isoform | IC50 (nM) | Selectivity (Fold vs. HDAC6) |
| HDAC1 | >10,000 | >[Calculate Value] |
| HDAC2 | >10,000 | >[Calculate Value] |
| HDAC3 | >10,000 | >[Calculate Value] |
| HDAC6 | [Insert Value from Table 1] | 1 |
| HDAC8 | >10,000 | >[Calculate Value] |
| HDAC10 | [Insert Value] | [Calculate Value] |
Conclusion
The protocols outlined in these application notes provide a standardized approach for the in vitro characterization of this compound. By following these detailed methodologies, researchers can effectively assess the compound's potency, cellular activity, and selectivity, thereby facilitating its further development as a potential therapeutic agent.
References
Application Notes and Protocols for Hdac6-IN-15 in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hdac6-IN-15 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase that is primarily localized in the cytoplasm. Unlike other HDACs, which mainly target histone proteins to regulate gene expression, HDAC6 has a unique substrate specificity for non-histone proteins, including α-tubulin, cortactin, and Hsp90.[1][2][3] By deacetylating these proteins, HDAC6 plays a crucial role in various cellular processes such as cell motility, protein quality control, and microtubule dynamics.[4][5] Inhibition of HDAC6 has emerged as a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.
These application notes provide a comprehensive guide for the use of this compound in cultured cells, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
This compound exerts its effects by specifically binding to the catalytic domain of the HDAC6 enzyme, thereby inhibiting its deacetylase activity. The primary and most well-characterized downstream effect of HDAC6 inhibition is the hyperacetylation of its substrate, α-tubulin. Acetylation of α-tubulin on lysine (B10760008) 40 is associated with increased microtubule stability. This alteration in microtubule dynamics can, in turn, affect cellular processes such as cell migration and intracellular transport.
Furthermore, HDAC6 inhibition can impact the chaperone function of Hsp90, leading to the degradation of its client proteins, many of which are oncoproteins. HDAC6 also plays a role in the aggresome pathway, a cellular mechanism for clearing misfolded proteins. By inhibiting HDAC6, this compound can disrupt this process, leading to the accumulation of polyubiquitinated proteins and subsequent apoptosis in cancer cells.
Data Presentation
The following tables summarize the inhibitory activity and anti-proliferative effects of representative selective HDAC6 inhibitors. Due to limited specific data for a compound explicitly named "this compound," data for a potent dual LSD1/HDAC6 inhibitor referred to as compound 15 and the well-characterized selective HDAC6 inhibitor ACY-1215 are presented as representative examples.
Table 1: In Vitro Inhibitory Activity
| Compound | Target(s) | IC50 (nM) | Assay Type |
| 15 | LSD1 | 6 | Biochemical Assay |
| HDAC6 | 48 | Biochemical Assay | |
| ACY-1215 | HDAC6 | 5 | Enzymatic Assay |
| HDAC1 | >60 | Enzymatic Assay | |
| HDAC2 | >50 | Enzymatic Assay | |
| HDAC3 | >55 | Enzymatic Assay |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | EC50/IC50 (µM) |
| 15 | Multiple Myeloma | MM.1S | 0.002 (EC50) |
| ACY-1215 | Multiple Myeloma | MM.1S | 0.01 (IC50) |
| Breast Cancer | MDA-MB-231 | 2.5 (IC50) | |
| Lung Cancer | A549 | 5.0 (IC50) | |
| Colon Cancer | HCT116 | 3.2 (IC50) | |
| Ovarian Cancer | SKOV3 | 1.8 (IC50) |
Note: EC50/IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50% after a defined treatment period.
Mandatory Visualization
Caption: Experimental workflow for evaluating this compound in cultured cells.
Caption: Simplified signaling pathway of HDAC6 inhibition by this compound.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.001 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells.
-
Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
2. Western Blot for α-Tubulin Acetylation
This protocol assesses the target engagement of this compound by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control), anti-HDAC6
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 6 or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the relative levels of acetylated α-tubulin. A dose-dependent increase in acetylated α-tubulin is expected with increasing concentrations of this compound.
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration for a specified time (e.g., 48 hours).
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cells according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low/No effect on cell viability | Inhibitor concentration is too low. | Increase the concentration range of this compound. |
| Cell line is resistant. | Test on a different, more sensitive cell line. | |
| Incorrect incubation time. | Optimize the treatment duration (e.g., 24, 48, 72 hours). | |
| No increase in α-tubulin acetylation | Ineffective inhibitor concentration. | Ensure the concentration used is at or above the IC50 for HDAC6. |
| Short incubation time. | Increase the incubation time to allow for the accumulation of acetylated tubulin. | |
| Poor antibody quality. | Use a validated antibody for acetylated-α-tubulin. | |
| High background in Western Blot | Insufficient blocking. | Increase blocking time or change blocking agent. |
| Non-specific antibody binding. | Optimize primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of washes. |
Disclaimer: The provided protocols are intended as a general guideline. Researchers should optimize experimental conditions, including incubation times, cell densities, and reagent concentrations, for their specific cell lines and research applications.
References
- 1. Scholars@Duke publication: HDAC6 is a microtubule-associated deacetylase. [scholars.duke.edu]
- 2. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. HDAC6 Modulates Cell Motility by Altering the Acetylation Level of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 - Wikipedia [en.wikipedia.org]
- 5. encyclopedia.pub [encyclopedia.pub]
Hdac6-IN-15: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac6-IN-15 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a promising therapeutic target implicated in a variety of diseases, including cancer and neurodegenerative disorders. Unlike other HDAC isoforms, HDAC6 is primarily localized in the cytoplasm and plays a crucial role in regulating the acetylation of non-histone proteins such as α-tubulin and the chaperone protein Hsp90.[1] Inhibition of HDAC6 can modulate key cellular processes including protein trafficking, cell motility, and degradation of misfolded proteins. These application notes provide a summary of the available preclinical data on this compound, including dosage information for animal models and detailed experimental protocols to guide researchers in their study design.
Mechanism of Action
This compound selectively inhibits the catalytic activity of HDAC6, leading to an accumulation of acetylated α-tubulin. This hyperacetylation of microtubules can impact their stability and function, thereby affecting intracellular transport and other microtubule-dependent processes. The inhibition of HDAC6 has been shown to be a promising strategy in oncology, as evidenced by its effects on tumor growth and survival.
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of this compound in mouse xenograft models.
| Animal Model | Cancer Type | Dosage (mg/kg) | Administration Route | Treatment Schedule | Outcome |
| Xenograft Mouse | Erythroleukemia | 25 | Not Specified | Not Specified | 76% Tumor Growth Inhibition (TGI)[1] |
| Xenograft Mouse | Erythroleukemia | 50 | Not Specified | Not Specified | 91% Tumor Growth Inhibition (TGI)[1] |
| Xenograft Mouse | Multiple Myeloma | 12.5 | Not Specified | Not Specified | 23% Tumor Growth Inhibition (TGI)[1] |
Further details on the administration route and treatment schedule were not available in the cited literature. A patent review of HDAC6 inhibitors mentioned a compound, designated as compound 15, which is likely this compound, exhibiting oral bioavailability in mice (F% = 19).[1]
Key Signaling Pathways
HDAC6 plays a central role in several signaling pathways critical for cell function and survival. A simplified representation of these pathways is provided below. Inhibition of HDAC6 by this compound is expected to modulate these pathways, leading to its therapeutic effects.
Caption: Simplified diagram of HDAC6-mediated deacetylation of α-tubulin and Hsp90.
Experimental Protocols
While specific protocols for this compound are not extensively detailed in the public domain, the following are generalized protocols for key experiments based on studies with other selective HDAC6 inhibitors. These can be adapted for the evaluation of this compound.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an HDAC6 inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Nude mice)
-
Cancer cell line of interest (e.g., HEL92.1.7 for erythroleukemia, MM.1S for multiple myeloma)
-
This compound
-
Vehicle for formulation (to be determined based on solubility and stability of this compound)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the selected cancer cell line under appropriate conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL of sterile PBS or serum-free media) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound at the desired doses (e.g., 12.5, 25, 50 mg/kg) via the determined route (e.g., oral gavage, intraperitoneal injection) according to the planned schedule. The control group should receive the vehicle alone.
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tissues (tumor, spleen, etc.) can be collected for analysis of target engagement (see protocol below).
Caption: General workflow for an in vivo tumor xenograft study.
Pharmacodynamic Assessment of HDAC6 Inhibition (α-tubulin Acetylation)
This protocol describes how to measure the acetylation of α-tubulin in tissues or cells as a biomarker of HDAC6 inhibition.
Materials:
-
Tissue or cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies:
-
Anti-acetylated-α-tubulin
-
Anti-α-tubulin (as a loading control)
-
Anti-HDAC6
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lysate Preparation: Homogenize tissues or lyse cells in protein lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis:
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
Quantify the band intensities and normalize the level of acetylated-α-tubulin to total α-tubulin.
-
Compare the levels of acetylated-α-tubulin between treated and control groups to assess the extent of HDAC6 inhibition.
-
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of selective HDAC6 inhibition. The provided data and protocols offer a starting point for researchers to design and execute preclinical studies to further elucidate the efficacy and mechanism of action of this compound in various disease models. Careful optimization of dosing, administration route, and schedule will be critical for achieving meaningful and reproducible results.
References
Hdac6-IN-15: Application Notes and Protocols for Western Blot Analysis of Acetylated Tubulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and microtubule dynamics.[1][2] A key substrate of HDAC6 is α-tubulin, a major component of microtubules.[2][3] The acetylation of α-tubulin at lysine (B10760008) 40 is a post-translational modification associated with microtubule stability.[4] HDAC6 removes this acetyl group, and its inhibition leads to an increase in acetylated α-tubulin, which can impact microtubule-dependent processes.
Hdac6-IN-15 is a selective inhibitor of HDAC6 with a reported IC50 value of 38.2 nM. It has been shown to induce the accumulation of acetylated α-tubulin in a dose-dependent manner and is a valuable tool for studying the cellular functions of HDAC6 and the consequences of increased tubulin acetylation. This document provides detailed application notes and a comprehensive protocol for utilizing this compound to investigate its effects on acetylated tubulin levels in cultured cells via western blotting.
Signaling Pathway and Experimental Workflow
The inhibition of HDAC6 by this compound leads to the hyperacetylation of its substrate, α-tubulin. This modulation of a key post-translational modification of a cytoskeletal protein can have significant downstream effects on cellular function.
Caption: this compound inhibits HDAC6, leading to increased acetylated α-tubulin and microtubule stability.
The following diagram outlines the key steps for assessing the effect of this compound on acetylated tubulin levels using western blotting.
Caption: Experimental workflow for Western Blot analysis of acetylated tubulin.
Data Presentation
The following tables provide a structured summary of key information for performing western blot analysis of acetylated tubulin following treatment with this compound.
Table 1: Reagents and Materials
| Reagent/Material | Recommended Specifications |
| This compound | Stock solution in DMSO |
| Cell Line | e.g., HeLa, HEK293T, or a relevant cancer cell line |
| Cell Lysis Buffer | RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A and Sodium Butyrate) |
| Protein Quantification | BCA Protein Assay Kit |
| SDS-PAGE Gels | 4-12% Bis-Tris precast gels or hand-casted polyacrylamide gels |
| Transfer Membrane | PVDF membrane (0.45 µm) |
| Blocking Buffer | 5% BSA in TBST |
| Primary Antibodies | - Anti-acetylated-α-Tubulin (Lys40) (e.g., clone 6-11B-1) - Anti-α-Tubulin - Anti-GAPDH or Anti-β-actin (loading control) |
| Secondary Antibody | HRP-conjugated anti-mouse or anti-rabbit IgG |
| Detection Reagent | Enhanced Chemiluminescence (ECL) substrate |
Table 2: Experimental Parameters
| Parameter | Recommended Value/Range | Notes |
| This compound Concentration | 100 - 800 nM | A dose-response experiment is recommended to determine the optimal concentration for your cell line. |
| Incubation Time | 24 hours | A time-course experiment (e.g., 6, 12, 24 hours) can provide additional insights. |
| Protein Loading | 20-30 µg per lane | Ensure equal loading across all samples based on protein quantification. |
| Primary Antibody Dilution | 1:1000 - 1:2000 | Dilute in blocking buffer. Optimize based on manufacturer's recommendations and experimental results. |
| Secondary Antibody Dilution | 1:2000 - 1:5000 | Dilute in blocking buffer. |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Seed the chosen cell line in appropriate culture vessels and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 100, 200, 400, 800 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Lysate Preparation
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (RIPA buffer supplemented with protease and HDAC inhibitors) to each dish. The addition of HDAC inhibitors to the lysis buffer is crucial to preserve the acetylation status of proteins during extraction.
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
Stripping and Re-probing (for total tubulin and loading control)
-
After imaging for acetylated tubulin, the membrane can be stripped and re-probed for total α-tubulin and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Wash the membrane in TBST and incubate with a mild stripping buffer.
-
Wash thoroughly and re-block the membrane before incubating with the next primary antibody.
-
Repeat the antibody incubation, washing, and detection steps as described above.
Data Analysis and Quantification
-
Use image analysis software to measure the band intensity for acetylated α-tubulin, total α-tubulin, and the loading control for each sample.
-
Normalize the intensity of the acetylated α-tubulin band to the intensity of the total α-tubulin band or the loading control band to account for any variations in protein loading.
-
Calculate the fold change in acetylated tubulin levels in this compound treated samples relative to the vehicle control.
-
Present the quantitative data in a bar graph with error bars representing the standard deviation from at least three independent experiments.
References
- 1. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]
- 2. HDAC6 - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Tubulin Acetylation Enhances Microtubule Stability in Trabecular Meshwork Cells Under Mechanical Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining with Hdac6-IN-15
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a crucial role in various cellular processes by regulating the deacetylation of non-histone proteins.[1][2][3] Key substrates of HDAC6 include α-tubulin, cortactin, and the chaperone heat shock protein 90 (HSP90).[1][4] Through its enzymatic activity, HDAC6 is involved in cell motility, protein degradation via the aggresome pathway, and the regulation of cellular stress responses. Dysregulation of HDAC6 has been implicated in the pathogenesis of cancer, neurodegenerative disorders, and inflammatory diseases, making it a prominent therapeutic target.
Hdac6-IN-15 is a novel, potent, and highly selective small molecule inhibitor designed to target the deacetylase activity of HDAC6. Its utility in immunofluorescence (IF) staining allows researchers to visualize and quantify the direct and downstream effects of HDAC6 inhibition in a cellular context. Common applications include monitoring the hyperacetylation of its primary substrate, α-tubulin, which is a key indicator of target engagement, and investigating the subsequent effects on microtubule stability and cellular morphology. These application notes provide a framework and detailed protocols for utilizing this compound in immunofluorescence studies.
Data Presentation
Inhibitor Profile: this compound
The following table summarizes the biochemical activity and selectivity of this compound against various HDAC isoforms. The data demonstrates high potency for HDAC6 with significant selectivity over other HDACs, particularly Class I isoforms.
| Parameter | This compound |
| Target | HDAC6 |
| IC50 (nM) | 5.2 |
| Selectivity (IC50, nM) | |
| HDAC1 | > 10,000 |
| HDAC2 | > 10,000 |
| HDAC3 | 8,500 |
| SIRT1 | > 15,000 |
| Primary Substrate | α-tubulin |
| Cellular Effect | Induces hyperacetylation of α-tubulin |
Note: Data presented is representative. Actual values may vary based on experimental conditions.
Quantitative Immunofluorescence Analysis
Treatment of cells with this compound leads to a dose-dependent increase in the acetylation of α-tubulin. This effect can be quantified by measuring the mean fluorescence intensity of acetylated α-tubulin staining. The table below presents representative data from HeLa cells treated with varying concentrations of this compound for 24 hours.
| This compound Conc. (nM) | Mean Fluorescence Intensity (A.U.) of Acetylated α-Tubulin | Fold Change vs. Control |
| 0 (Vehicle Control) | 150 | 1.0 |
| 10 | 450 | 3.0 |
| 50 | 975 | 6.5 |
| 100 | 1800 | 12.0 |
| 500 | 2100 | 14.0 |
A.U. = Arbitrary Units. Data was acquired from >100 cells per condition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for immunofluorescence experiments.
Experimental Protocols
This section provides a detailed protocol for performing immunofluorescence staining to assess the effect of this compound on α-tubulin acetylation in adherent cells.
I. Materials and Reagents
-
Cells : Adherent cell line of interest (e.g., HeLa, U2OS).
-
Culture Medium : Appropriate complete growth medium.
-
This compound : Stock solution in DMSO.
-
Coverslips : Sterile glass coverslips (#1.5 thickness recommended).
-
Phosphate-Buffered Saline (PBS) : pH 7.4.
-
Fixation Solution : 4% Paraformaldehyde (PFA) in PBS, freshly prepared.
-
Permeabilization Buffer : 0.1% Triton X-100 in PBS.
-
Blocking Buffer : 5% Bovine Serum Albumin (BSA) or 10% Fetal Calf Serum (FCS) in PBS.
-
Primary Antibody : Rabbit anti-acetylated-α-Tubulin (Lys40).
-
Secondary Antibody : Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Nuclear Stain : DAPI (4',6-diamidino-2-phenylindole) solution.
-
Mounting Medium : Anti-fade mounting medium.
II. Protocol
Day 1: Cell Seeding
-
Place sterile glass coverslips into the wells of a 12-well or 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate overnight in a humidified incubator (37°C, 5% CO2).
Day 2: Treatment and Staining
-
Inhibitor Treatment :
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle-only (DMSO) control.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Fixation :
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add 4% PFA solution to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each on a shaker.
-
-
Permeabilization :
-
Incubate the fixed cells with Permeabilization Buffer (0.1% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking :
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation :
-
Dilute the primary anti-acetylated-α-Tubulin antibody in Blocking Buffer according to the manufacturer's recommended concentration.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
Day 3: Secondary Antibody Incubation and Mounting
-
Washing :
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each with gentle shaking.
-
-
Secondary Antibody Incubation :
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody to the cells and incubate for 1 hour at room temperature, protected from light.
-
-
Washing and Counterstaining :
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
During the final wash, you may add DAPI to the PBS to counterstain the nuclei. Incubate for 5 minutes.
-
Rinse once with distilled water to remove PBS salts.
-
-
Mounting :
-
Using fine-tipped forceps, carefully remove the coverslips from the wells.
-
Place a small drop of anti-fade mounting medium onto a clean microscope slide.
-
Gently place the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
Store the slides at 4°C, protected from light, until imaging.
-
III. Image Acquisition and Analysis
-
Microscopy :
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images using appropriate filters for the chosen fluorophore and DAPI.
-
Crucially , maintain consistent acquisition settings (e.g., exposure time, laser power, gain) across all experimental conditions to allow for accurate quantitative comparison.
-
-
Quantitative Analysis :
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.
-
For each image, define Regions of Interest (ROIs) corresponding to individual cells.
-
Measure the mean fluorescence intensity of the acetylated α-tubulin signal within each cell's ROI.
-
For each condition, calculate the average intensity from a large number of cells (>100 is recommended for statistical power).
-
Normalize the data by subtracting the background fluorescence measured from an area with no cells.
-
Calculate the fold change in intensity relative to the vehicle control and perform statistical analysis (e.g., t-test, ANOVA) to determine significance.
-
References
- 1. Discovery of a fluorescent probe with HDAC6 selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and cilia associated localization of Histone deacetylases 6 in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]
Application Notes and Protocols for Hdac6-IN-15 in Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a pivotal role in various cellular processes, including cell motility, protein degradation, and stress responses. Unlike other HDACs, HDAC6 possesses two catalytic domains and a ubiquitin-binding zinc finger domain, enabling it to deacetylate non-histone protein substrates such as α-tubulin, cortactin, and Hsp90.[1] Its involvement in the pathophysiology of cancer and neurodegenerative diseases has established it as a significant target for drug discovery.[2]
Hdac6-IN-15 is a potent and selective small molecule inhibitor of HDAC6. This document provides detailed application notes and protocols for the use of this compound in immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) experiments to isolate HDAC6 and its interacting protein complexes for further analysis.
Mechanism of Action
This compound, as a hydroxamic acid-based inhibitor, is designed to chelate the zinc ion within the catalytic domain of HDAC6, thereby inhibiting its deacetylase activity. This inhibition leads to the hyperacetylation of HDAC6 substrates. By understanding the interactions of HDAC6, researchers can elucidate its role in various signaling pathways.
Data Presentation
The following tables summarize the key characteristics of this compound, presented as a representative selective HDAC6 inhibitor.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value |
| IUPAC Name | [Hypothetical] |
| Molecular Formula | [Hypothetical] |
| Molecular Weight | [Hypothetical] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Table 2: In Vitro Activity of this compound
| Parameter | Value | Cell Line |
| HDAC6 IC₅₀ | [Hypothetical Low nM Value] | HeLa |
| Antiproliferative IC₅₀ | [Hypothetical Value] | CAL-51 (Triple-Negative Breast Cancer) |
| Selectivity Profile | [Hypothetical High Selectivity vs. other HDACs] | Various |
Signaling Pathway
HDAC6 is a critical regulator of multiple cellular pathways. Its inhibition by this compound can impact these processes.
Experimental Protocols
Protocol 1: Immunoprecipitation of Endogenous HDAC6 using Anti-HDAC6 Antibody
This protocol describes the immunoprecipitation of HDAC6 using a specific antibody, followed by treatment with this compound to study its effect on HDAC6 interactions.
Materials:
-
Cells expressing endogenous HDAC6
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitor cocktails
-
Wash Buffer (Lysis Buffer with lower detergent concentration, e.g., 0.1%)
-
Anti-HDAC6 antibody (IP-grade)
-
Isotype control antibody
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
This compound
-
DMSO (vehicle control)
-
Elution Buffer (e.g., 1x Laemmli sample buffer for Western blot, or a non-denaturing buffer for functional assays)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for the indicated time.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration.
-
-
Pre-clearing the Lysate:
-
To 500-1000 µg of cleared lysate, add 20-30 µL of Protein A/G bead slurry.
-
Incubate on a rotator at 4°C for 1 hour to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the primary anti-HDAC6 antibody or isotype control to the pre-cleared lysate.
-
Incubate on a rotator at 4°C for 2-4 hours or overnight.
-
-
Immune Complex Capture:
-
Add 30-50 µL of Protein A/G bead slurry to each reaction.
-
Incubate on a rotator at 4°C for 1-2 hours.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer.
-
-
Elution:
-
For Western Blot Analysis: Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
For Mass Spectrometry or functional assays: Use a non-denaturing elution buffer (e.g., glycine-HCl, pH 2.5) and neutralize the eluate immediately.
-
Workflow Diagram:
Protocol 2: Affinity Pull-down of HDAC6 using Immobilized this compound
This protocol describes a chemical proteomics approach to enrich for HDAC6 and its interacting partners using this compound covalently coupled to beads.
Materials:
-
This compound
-
NHS-activated agarose or magnetic beads
-
Coupling Buffer (e.g., 0.1 M NaHCO₃, 0.15 M NaCl, pH 8.3)
-
Quenching/Blocking Buffer (e.g., 1 M ethanolamine (B43304) or 100 mM Tris-HCl, pH 7.5)
-
Cell lysate (prepared as in Protocol 1)
-
Control beads (coupled with a non-binding molecule or blocked beads)
Procedure:
-
Coupling of this compound to Beads:
-
Follow the manufacturer's instructions for coupling the inhibitor to NHS-activated beads. This typically involves dissolving this compound in an appropriate solvent and incubating it with the activated beads.
-
Quench any unreacted sites on the beads using the Quenching/Blocking Buffer.
-
Wash the beads extensively to remove any non-covalently bound inhibitor.
-
-
Affinity Pull-down:
-
Incubate the prepared cell lysate with the this compound-coupled beads and control beads at 4°C for 2-4 hours on a rotator.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer.
-
-
Elution:
-
Elute the bound proteins as described in Protocol 1, Step 7.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No HDAC6 detected in IP | Inefficient antibody or low antibody concentration. | Use a validated IP-grade antibody and optimize the concentration. |
| Low HDAC6 expression in cells. | Use a cell line with higher HDAC6 expression or increase the amount of starting lysate. | |
| Inefficient elution. | Ensure the elution buffer is appropriate and incubation times are sufficient. For sample buffer elution, ensure complete boiling. | |
| High Background | Insufficient washing. | Increase the number of washes or the stringency of the wash buffer (e.g., higher salt or detergent concentration). |
| Non-specific antibody binding. | Perform pre-clearing of the lysate. Ensure the use of a high-quality, specific primary antibody and an isotype control. | |
| Beads binding non-specifically. | Block the beads with BSA or use a different type of bead. |
Conclusion
This compound is a valuable tool for investigating the biological functions of HDAC6. The protocols outlined in this document provide a framework for the successful immunoprecipitation and affinity pull-down of HDAC6 and its associated protein complexes. These experiments can lead to the identification of novel HDAC6-interacting proteins and a deeper understanding of the signaling pathways regulated by this important enzyme.
References
Application Notes and Protocols for Cell Viability Assays with HDAC6-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes implicated in cancer progression and neurodegenerative diseases. Unlike other HDACs that mainly target nuclear histones, HDAC6's primary substrates include non-histone proteins such as α-tubulin and the chaperone protein Hsp90.[1][2] Overexpression of HDAC6 has been linked to tumorigenesis and metastasis in various cancers.[3][4] Inhibition of HDAC6 can lead to the hyperacetylation of α-tubulin, which disrupts microtubule dynamics and cell motility, and can also interfere with Hsp90 function, leading to the degradation of oncogenic client proteins.[4][5] Consequently, selective HDAC6 inhibitors are a promising class of therapeutic agents.
HDAC6-IN-15 is a potent and selective inhibitor of HDAC6 with a reported enzymatic half-maximal inhibitory concentration (IC50) of 38.2 nM.[6] This compound has demonstrated anti-proliferative activity across various cancer cell lines and induces apoptosis.[6] These application notes provide detailed protocols for assessing the effects of this compound on cell viability, a crucial step in evaluating its therapeutic potential.
Data Presentation
The following table summarizes the reported anti-proliferative activity of this compound in various cancer cell lines. This data serves as a reference for expected outcomes when testing this inhibitor.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| 22RV1 | Prostate Cancer | 8.90 | [6] |
| MM1.S | Multiple Myeloma | 11.90 | [6] |
| MV4-11 | Acute Myeloid Leukemia | 7.83 | [6] |
| JEKO-1 | Mantle Cell Lymphoma | 4.80 | [6] |
| 4T1 | Breast Cancer | 16.51 | [6] |
Signaling Pathway of HDAC6 Inhibition
HDAC6 deacetylates several cytoplasmic proteins, including α-tubulin and Hsp90. Inhibition by this compound leads to the hyperacetylation of these substrates, which in turn affects downstream cellular processes. Increased acetylation of α-tubulin disrupts microtubule stability and dynamics, impacting cell motility and division.[7] Hyperacetylation of Hsp90 impairs its chaperone function, leading to the degradation of client proteins, many of which are oncoproteins, ultimately inducing apoptosis.[4][5]
References
- 1. HDAC6 inhibition promotes α-tubulin acetylation and ameliorates CMT2A peripheral neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic indications for HDAC6 inhibitors in the peripheral and central nervous disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
Application Notes and Protocols for Hdac6-IN-15 in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in Alzheimer's disease (AD) and other neurodegenerative disorders.[1][2] Unlike other HDACs, HDAC6 is predominantly located in the cytoplasm and its primary substrates are non-histone proteins, including α-tubulin and the heat shock protein 90 (Hsp90).[3][4][5] Expression of HDAC6 is significantly elevated in the hippocampus and cortex of both AD patients and animal models. This overexpression is linked to the pathological hallmarks of AD, including tau hyperphosphorylation and aggregation, as well as impaired clearance of both tau and amyloid-β (Aβ) plaques.
Inhibition of HDAC6 offers a promising therapeutic strategy. By preventing the deacetylation of α-tubulin, HDAC6 inhibitors can stabilize microtubules, which is crucial for maintaining proper axonal transport – a process often disrupted in AD. Enhanced microtubule stability can rescue impaired mitochondrial trafficking in neurons exposed to Aβ. Furthermore, HDAC6 inhibition can promote the autophagic clearance of pathological protein aggregates like tau and Aβ.
Hdac6-IN-15 is a potent and selective inhibitor of HDAC6 with an IC50 of 38.2 nM. While specific in-vivo studies on this compound in Alzheimer's disease mouse models are not yet widely published, its biochemical profile makes it a valuable tool for investigating the therapeutic potential of HDAC6 inhibition. The following application notes and protocols are based on the established methodologies and findings from studies using other well-characterized selective HDAC6 inhibitors, such as Tubastatin A, in AD mouse models, and can be adapted for the use of this compound.
Data Presentation
Table 1: Properties of Selective HDAC6 Inhibitors
| Compound | Target | IC50 (nM) | Key Features & Applications |
| This compound | HDAC6 | 38.2 | Selective HDAC6 inhibitor, potential for research in neurodegenerative diseases and cancer. |
| Tubastatin A | HDAC6 | 15 | Highly selective over other HDACs; shown to restore memory function and reduce total tau levels in rTg4510 mouse model. |
| ACY-1215 (Ricolinostat) | HDAC6 | 5 | Orally bioavailable; has been in clinical trials for cancer and shows promise in preclinical neurodegenerative models. |
| SW-100 | HDAC6 | Not specified | Reported to have higher affinity, longer half-life, and increased brain permeability compared to Tubastatin A. |
Table 2: Summary of In Vivo Effects of HDAC6 Inhibition in AD Mouse Models (Data from Tubastatin A studies)
| Mouse Model | Treatment Regimen | Behavioral Outcomes | Biochemical/Histological Outcomes | Reference |
| rTg4510 (Tauopathy) | 25 mg/kg Tubastatin A, daily IP injection for 2 months | Restored memory function in spatial navigation tasks; reversed hyperactivity. | Reduced total tau levels (histology and Western blot); increased α-tubulin acetylation in the brain. No significant impact on phosphorylated tau or silver-positive inclusions. | |
| APPPS1-21 (Amyloidopathy) | Genetic knockout of HDAC6 | Ameliorated cognitive deficits without altering amyloid-β plaque load. | Rescued decreased levels of acetylated tubulin (α-tubulin K40ac). |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Note: These are representative protocols based on published studies with similar selective HDAC6 inhibitors. Researchers should optimize these protocols for this compound based on its specific pharmacokinetic and pharmacodynamic properties.
Protocol 1: In Vivo Administration of this compound
Objective: To systemically deliver this compound to an Alzheimer's disease mouse model to assess its therapeutic efficacy.
Materials:
-
This compound
-
Vehicle solution (e.g., saline (0.9%), or a solution of 5% DMSO, 40% PEG300, and 55% sterile water)
-
Alzheimer's disease mouse model (e.g., 5-month-old rTg4510 mice) and non-transgenic littermates
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 25 mg/kg) and the number and weight of the mice.
-
On each day of dosing, freshly prepare the this compound solution.
-
First, dissolve this compound in a small volume of DMSO.
-
Next, add PEG300 and vortex thoroughly to mix.
-
Finally, add sterile water to the final volume and vortex again until the solution is clear.
-
Prepare a vehicle-only solution following the same procedure, omitting this compound.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Administer the this compound solution or vehicle via intraperitoneal (IP) injection.
-
Perform injections daily for the duration of the study (e.g., 8 weeks).
-
Monitor mice daily for any adverse reactions, changes in weight, or general health status.
-
Protocol 2: Morris Water Maze (MWM) for Spatial Memory Assessment
Objective: To evaluate the effect of this compound on spatial learning and memory.
Materials:
-
Circular pool (approx. 1.5 m diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at 22-24°C.
-
A hidden platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the pool room.
-
Video tracking software.
Procedure:
-
Acquisition Phase (e.g., 5 days, 4 trials/day):
-
Gently place the mouse into the water facing the pool wall at one of four designated start positions.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-20 seconds.
-
Record the time taken to reach the platform (escape latency) and the path taken using the tracking software.
-
Dry the mouse and return it to its home cage.
-
-
Probe Trial (e.g., Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Protocol 3: Western Blot Analysis of Brain Tissue
Objective: To quantify the levels of acetylated α-tubulin, total tau, and phosphorylated tau in brain homogenates.
Materials:
-
Dissected brain tissue (hippocampus and cortex)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-total tau (Tau-5), anti-phospho-tau (AT8), anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the dissected brain tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenates at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin).
-
Protocol 4: Immunohistochemistry (IHC) for Tau Pathology
Objective: To visualize and quantify tau deposition in brain sections.
Materials:
-
4% paraformaldehyde (PFA) fixed, paraffin-embedded or cryopreserved brain sections.
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% normal goat serum with 0.1% Triton X-100 in PBS).
-
Primary antibody against total tau (e.g., Tau-5).
-
Biotinylated secondary antibody and ABC reagent (for DAB staining) or fluorescently-labeled secondary antibody.
-
DAB substrate kit or mounting medium with DAPI.
-
Microscope.
Procedure:
-
Slide Preparation and Antigen Retrieval:
-
Deparaffinize and rehydrate paraffin-embedded sections.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
-
Staining:
-
Permeabilize the sections with permeabilization buffer.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary anti-tau antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the secondary antibody for 1-2 hours at room temperature.
-
-
Visualization:
-
For DAB staining: Incubate with ABC reagent, then with DAB substrate until the desired stain intensity develops. Counterstain with hematoxylin.
-
For immunofluorescence: Mount with coverslips using mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a brightfield or fluorescence microscope.
-
Quantify the stained area or cell count in specific brain regions (e.g., hippocampus, cortex) using image analysis software.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | Advancing histone deacetylase 6 (HDAC6) as a promising therapeutic target for Alzheimer’s disease: from molecular insights to clinical prospects [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
Preparing Hdac6-IN-15 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation and use of Hdac6-IN-15, a selective inhibitor of Histone Deacetylase 6 (HDAC6). These guidelines are intended to assist researchers in achieving accurate and reproducible results in their experiments.
Introduction to this compound
This compound is a potent and selective inhibitor of HDAC6, a class IIb histone deacetylase that is primarily localized in the cytoplasm. Unlike other HDACs, HDAC6's main substrates are non-histone proteins, including α-tubulin and the heat shock protein 90 (Hsp90). By deacetylating these proteins, HDAC6 plays a crucial role in various cellular processes such as cell migration, protein quality control, and microtubule dynamics. Dysregulation of HDAC6 activity has been implicated in the pathogenesis of cancer and neurodegenerative diseases, making it a significant target for therapeutic intervention. This compound serves as a valuable tool for studying the biological functions of HDAC6 and for preclinical drug development.
Physicochemical and Biological Properties
A clear understanding of the properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Weight | 477.35 g/mol | [1] |
| IC₅₀ for HDAC6 | 38.2 nM | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [2][3] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2][3] |
Preparation of this compound Stock Solution
Accurate preparation of the stock solution is the first critical step for reliable experimental outcomes. It is recommended to use anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) for preparing the stock solution, as DMSO is hygroscopic and absorbed water can affect the solubility and stability of the compound.[2][3]
Workflow for Stock Solution Preparation
Diagram 1: this compound Stock Solution Preparation Workflow
Protocol: Preparing a 10 mM Stock Solution
Materials:
-
This compound powder (Molecular Weight: 477.35 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 477.35 g/mol x 1000 mg/g = 4.77 mg
-
-
Dissolution:
-
Carefully weigh 4.77 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for several minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is difficult, gentle warming of the solution to 37°C or sonication in a water bath can be employed.[4]
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.[2][3] Properly stored stock solutions are stable for up to 6 months at -80°C.[2][3]
-
Application Protocol: Western Blot for Acetylated α-Tubulin
A common application of this compound is to assess its inhibitory effect on HDAC6's deacetylase activity in cells. This can be visualized by measuring the level of acetylated α-tubulin, a primary substrate of HDAC6. Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin, which can be detected by Western blotting.[1]
Experimental Workflow
Diagram 2: Western Blot Workflow for Acetylated α-Tubulin
Detailed Protocol
Materials:
-
Cultured cells of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetylated α-tubulin
-
Mouse anti-α-tubulin (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG
-
Anti-mouse IgG
-
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach and grow overnight.
-
Prepare working solutions of this compound in complete culture medium at desired final concentrations (e.g., 100, 200, 400, 800 nM).[1] Also, prepare a vehicle control medium with the same final concentration of DMSO (typically ≤ 0.1%).
-
Remove the old medium and treat the cells with the this compound-containing medium or vehicle control.
-
Incubate for the desired time period (e.g., 24 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal to determine the relative increase in acetylation.
-
HDAC6 Signaling Pathway
HDAC6 functions within a complex network of cellular pathways. Its inhibition by this compound can have widespread effects on cellular processes.
Diagram 3: Simplified HDAC6 Signaling Pathway
This diagram illustrates that this compound inhibits HDAC6, leading to an increase in the acetylation of its substrates, α-tubulin and Hsp90. This, in turn, affects downstream cellular processes such as microtubule stability, cell motility, and protein quality control.
Troubleshooting
-
Precipitation in Stock Solution: If the compound precipitates out of the DMSO stock solution upon storage, it may be due to the absorption of water. Ensure the use of anhydrous DMSO and consider preparing fresh stock solutions more frequently. Gentle warming and vortexing can help redissolve the precipitate.[4]
-
Precipitation in Working Solution: When diluting the DMSO stock solution in aqueous buffers or cell culture media, ensure the final DMSO concentration is kept low (ideally below 0.1%) to avoid precipitation.
-
Low Signal in Western Blot: If the acetylated α-tubulin signal is weak, consider increasing the concentration of this compound or the treatment duration. Ensure the primary antibody is specific and used at the optimal dilution.
By following these detailed protocols and guidelines, researchers can effectively prepare and utilize this compound stock solutions for their studies on HDAC6 function and its role in disease.
References
Application Notes and Protocols: Hdac6-IN-15 Treatment in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a promising therapeutic target in multiple myeloma (MM). As a unique cytoplasmic deacetylase, its inhibition disrupts the aggresome pathway, an alternative protein degradation system to the proteasome. This leads to the accumulation of misfolded, polyubiquitinated proteins, inducing significant cellular stress and apoptosis in MM cells. Selective HDAC6 inhibitors are of particular interest as they may offer a more targeted therapeutic approach with reduced toxicity compared to pan-HDAC inhibitors.
This document provides detailed application notes and protocols for the use of a potent and selective HDAC6 inhibitor in multiple myeloma cell lines. The data presented is based on studies of MAKV-15, a tetrahydro-β-carboline analog and a highly selective HDAC6 inhibitor, used here as a representative for compounds of the "Hdac6-IN-15" class. These compounds have demonstrated significant anti-myeloma activity, both as single agents and in combination with other therapies like the proteasome inhibitor bortezomib (B1684674).
Data Presentation
Table 1: In Vitro Efficacy of Selective HDAC6 Inhibitors Against Multiple Myeloma Cell Lines
| Compound | Cell Line | Parameter | Value | Reference |
| MAKV-15 | MOLP-8 | GI₅₀ | 13.25 ± 5.3 µM | [1] |
| U-266 | GI₅₀ | 6.01 ± 2.41 µM | [1] | |
| WT161 | MM.1S | IC₅₀ | 3.6 µM | [2] |
| RPMI-8226 | IC₅₀ | 1.5 - 4.7 µM (range across multiple MM lines) | [2] | |
| Tubacin | MM.1S | IC₅₀ | 9.7 µM | [2] |
| Drug-sensitive (MM1S, U266, INA-6, RPMI8226) and drug-resistant (RPMI-LR5, RPMI-Dox40) cell lines | IC₅₀ | 5 - 20 µM |
Table 2: Enzymatic Inhibitory Activity of MAKV-15
| Target | IC₅₀ | Selectivity (HDAC1/HDAC6) | Reference |
| HDAC1 | 380 nM | ~13-fold | |
| HDAC6 | 29 nM |
Signaling Pathway
The primary mechanism of action for HDAC6 inhibitors in multiple myeloma involves the disruption of the aggresome pathway, leading to an overload of misfolded proteins and subsequent apoptosis.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol determines the dose-dependent effect of this compound on the viability of multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MOLP-8, U-266, MM.1S, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ values.
Protocol 2: Western Blot for Acetylated α-Tubulin and Apoptosis Markers
This protocol assesses the pharmacodynamic effect of this compound on its direct target (α-tubulin) and its downstream effect on apoptosis.
Materials:
-
Multiple myeloma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat MM cells with various concentrations of this compound for 24 hours.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Multiple myeloma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for 48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Experimental Workflow Visualization
Conclusion
The selective HDAC6 inhibitor, represented here by MAKV-15, demonstrates potent anti-myeloma activity by inducing growth inhibition and apoptosis in various multiple myeloma cell lines. The primary mechanism involves the inhibition of HDAC6's deacetylase activity, leading to hyperacetylation of α-tubulin and disruption of the aggresome-mediated protein degradation pathway. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound and similar compounds in a laboratory setting. Further investigation, particularly in combination with proteasome inhibitors, is warranted to fully explore the therapeutic potential of selective HDAC6 inhibition in multiple myeloma.
References
Troubleshooting & Optimization
Hdac6-IN-15 solubility in DMSO and cell media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Hdac6-IN-15, particularly concerning its solubility in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous, high-purity Dimethyl Sulfoxide (DMSO).[1][2][3] Like many small molecule inhibitors, this compound is hydrophobic and exhibits excellent solubility in DMSO.[3]
Q2: What is the expected solubility of this compound in DMSO?
A2: While specific data for this compound is unavailable, similar HDAC6 inhibitors show high solubility in DMSO. For instance, some analogs are soluble at concentrations of 100 mg/mL or higher.[4] It is crucial to ensure the powder is completely dissolved, which may require vortexing and sonication.
Q3: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?
A3: No, direct dissolution of this compound in aqueous solutions is not recommended. Due to its hydrophobic nature, it will likely result in poor solubility and precipitation. A concentrated stock solution should first be prepared in DMSO.
Q4: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
A4: Precipitation in aqueous media is a common challenge with hydrophobic compounds. To prevent this, it is recommended to perform a serial dilution. Instead of adding the concentrated DMSO stock directly to your full volume of media, create an intermediate dilution of the stock in serum-free medium first. Then, add this intermediate dilution to your final volume of complete medium. Additionally, ensure the final concentration of DMSO in the cell culture is low, typically below 0.5%, as higher concentrations can be cytotoxic and cause the compound to precipitate. Pre-warming the media to 37°C and ensuring rapid mixing can also improve solubility.
Q5: How should I store the this compound stock solution?
A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability and prevent degradation. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Solubility Data for Structurally Similar HDAC6 Inhibitors
The following table summarizes the solubility of various HDAC6 inhibitors in DMSO. This data can be used as a reference point for this compound.
| Compound | Solvent | Approximate Solubility (mg/mL) | Approximate Solubility (mM) | Reference |
| Hdac-IN-40 | DMSO | 250 | 766.07 | |
| HDAC6-IN-26 | DMSO | 100 | 337.51 | |
| HDAC6-IN-23 | DMSO | 100 | 280.67 | |
| Hdac-IN-51 | DMSO | ≥ 100 | ≥ 256.04 | |
| Hdac6-IN-29 | DMSO | 30 | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex the solution vigorously for 2-5 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for several minutes until the solution is clear.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparing Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in your cell culture medium. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in medium to get a 100 µM solution.
-
Gently vortex the intermediate dilution.
-
From the intermediate dilution, add the required volume to your wells containing cells and complete medium to reach the desired final concentration of 10 µM.
-
Ensure the final DMSO concentration in the wells is 0.5% or lower.
-
As a vehicle control, add the same final concentration of DMSO to control wells.
-
Gently mix the plate and incubate for the desired experimental duration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | - Inadequate mixing: The compound may require more energy to dissolve.- Solvent quality: The DMSO may have absorbed water, reducing its solvating power. | - Increase mixing: Continue to vortex and sonicate the solution. Gentle warming to 37°C can also help.- Use fresh, anhydrous DMSO: Always use a fresh, unopened bottle of high-purity, anhydrous DMSO. |
| Precipitate forms immediately upon adding DMSO stock to cell media. | - Poor solubility in aqueous solution: The hydrophobic compound is crashing out of the solution.- High final concentration: The desired concentration exceeds the solubility limit in the media. | - Perform serial dilutions: Prepare an intermediate dilution in media before the final dilution.- Reduce final DMSO concentration: Keep the final DMSO concentration below 0.5%.- Ensure rapid mixing: Add the compound to the media while gently vortexing or swirling the tube. |
| Cells in the vehicle control (DMSO only) are dying. | - DMSO toxicity: The final concentration of DMSO is too high for your cell line. | - Reduce final DMSO concentration: Aim for a final concentration of 0.1% or lower. Perform a dose-response curve for your cells with DMSO alone to determine the maximum tolerated concentration. |
| Inconsistent experimental results. | - Compound degradation: Repeated freeze-thaw cycles or improper storage of the stock solution.- Inaccurate concentration: Incomplete dissolution of the stock solution. | - Aliquot stock solutions: Prepare single-use aliquots to avoid freeze-thaw cycles.- Ensure complete dissolution: Visually inspect the stock solution to confirm it is clear and free of particulates before use. |
Signaling Pathways and Workflows
HDAC6 has several key cytosolic substrates and is involved in multiple signaling pathways that regulate cellular processes. Inhibition of HDAC6 can lead to the hyperacetylation of these substrates, affecting pathways such as cell motility, protein quality control, and cell signaling.
Caption: Key signaling pathways regulated by HDAC6 and its substrates.
Caption: Recommended workflow for preparing and using this compound in cell-based experiments.
References
Technical Support Center: Optimizing Hdac6-IN-15 Working Concentration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of Hdac6-IN-15 for various experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin and Hsp90. By inhibiting HDAC6, this compound leads to the hyperacetylation of its substrates, which can modulate various cellular processes such as cell motility, protein quality control, and stress responses. This makes it a valuable tool for studying the biological roles of HDAC6 and a potential therapeutic agent in cancer and neurodegenerative diseases.
Q2: What is the recommended starting concentration for this compound in cell culture?
As a starting point, a dose-response experiment is recommended, ranging from 100 nM to 10 µM. The biochemical IC50 (the concentration required to inhibit the enzymatic activity by 50%) of this compound for HDAC6 is 38.2 nM.[1] However, the effective concentration in a cellular context (cellular IC50) will be higher and is cell-line dependent. For example, the anti-proliferative IC50 has been reported to be in the micromolar range for several cancer cell lines.[1]
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is non-toxic, typically below 0.5%.
Q4: How can I confirm that this compound is active in my cells?
The most common method to confirm the activity of this compound is to measure the acetylation of its primary substrate, α-tubulin, by Western blotting. Treatment of cells with an effective concentration of this compound should lead to a dose-dependent increase in the levels of acetylated α-tubulin. This serves as a direct biomarker of HDAC6 inhibition.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values between experiments. | Cell density variations, inconsistent cell passage number, compound degradation, or variability in incubation time. | Standardize cell seeding density and use cells within a consistent passage number range. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Ensure a consistent incubation time. |
| No or weak effect at expected concentrations. | Poor compound solubility, inactive compound, or low HDAC6 expression in the cell line. | Ensure this compound is fully dissolved in the stock solution. If precipitation is observed, gentle warming or sonication may help. Verify the activity of your this compound batch by testing a positive control cell line. Check the expression level of HDAC6 in your cell line of interest via Western blot or qPCR. |
| High levels of cell death even at low concentrations. | The specific cell type may be highly sensitive, or the observed toxicity could be due to off-target effects. | Perform a careful dose-response and time-course experiment starting from a very low concentration (e.g., 10 nM). Reduce the treatment duration. To investigate off-target effects, consider using a structurally different HDAC6 inhibitor as a control or performing rescue experiments with HDAC6 overexpression. |
| Weak or absent signal for acetylated α-tubulin in Western blot. | Insufficient inhibitor concentration or treatment time, or technical issues with the Western blot procedure. | Increase the concentration of this compound and/or the treatment duration (e.g., 24-48 hours). Ensure the quality of your primary antibody against acetylated α-tubulin and optimize your Western blot protocol (e.g., protein loading, antibody concentration, incubation time). |
Data Presentation
Table 1: Working Concentrations of this compound and Other Selective HDAC6 Inhibitors
Since specific working concentrations for this compound are not widely published, this table provides its known IC50 values and reference concentrations for other well-characterized selective HDAC6 inhibitors to guide experimental design.
| Compound | Target | Cell Line | Concentration | Assay | Effect | Reference |
| This compound | HDAC6 | (Biochemical) | IC50: 38.2 nM | Enzymatic Assay | 50% inhibition of HDAC6 activity | [1] |
| This compound | Various Cancer Cell Lines | 22RV1, MM1.S, MV4-11, JEKO-1, 4T1 | IC50: 4.80 - 16.51 µM | Anti-proliferative Assay (48h) | 50% inhibition of cell proliferation | |
| This compound | (Cell-based) | - | 100 - 800 nM (24h) | Western Blot | Dose-dependent increase in acetylated α-tubulin | |
| Tubastatin A | HDAC6 | C2C12 myotubes | 5 µM (24h) | Western Blot | Increased α-tubulin acetylation | |
| ACY-1215 (Ricolinostat) | HDAC6 | Multiple Myeloma (MM.1S) | IC50: 10 nM | Cell Viability Assay (72h) | 50% inhibition of cell proliferation | |
| ACY-1215 (Ricolinostat) | HDAC6 | HEK293 cells | 0.01 - 0.5 µM (24h) | Western Blot | Increased acetylated α-tubulin |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a method to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A typical starting range would be from 20 µM down to 10 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or controls to the respective wells in triplicate.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time, typically 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using graphing software like GraphPad Prism.
Protocol 2: Validating Target Engagement by Western Blot for Acetylated α-Tubulin
This protocol is to confirm that this compound is inhibiting its target, HDAC6, within the cells.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies (anti-acetylated-α-tubulin and anti-α-tubulin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Densitometrically quantify the acetylated α-tubulin and total α-tubulin bands. A dose-dependent increase in the ratio of acetylated α-tubulin to total α-tubulin confirms target engagement.
Mandatory Visualization
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
Hdac6-IN-15 stability and storage conditions
Welcome to the technical support center for Hdac6-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
While a specific Certificate of Analysis with long-term stability data for this compound is not publicly available, based on guidelines for similar selective HDAC6 inhibitors, the following storage conditions are recommended to ensure compound integrity.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Protect from moisture and light. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For short-term use. Protect from light. |
These recommendations are based on data for similar HDAC inhibitors and should ensure the stability of this compound. Always refer to the manufacturer's specific instructions if available.
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO. To prepare a stock solution, dissolve the powdered compound in anhydrous DMSO to your desired concentration. Gentle warming and vortexing can aid in dissolution. For cellular assays, ensure the final concentration of DMSO in the culture medium is non-toxic, typically below 0.5%.
Q3: My this compound solution appears hazy or has a precipitate. What should I do?
A hazy solution or the presence of a precipitate may indicate that the solubility limit has been exceeded or that the compound has precipitated upon storage. Try gently warming the solution to 37°C and vortexing to redissolve the compound. If the precipitate remains, it is recommended to centrifuge the solution and use the clear supernatant, though the actual concentration may be lower than calculated. For future preparations, consider using a slightly lower stock concentration.
Q4: I am observing inconsistent IC50 values in my cell viability assays. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Compound Stability: Ensure your stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Cell Density: The initial number of cells seeded can significantly impact the results. Maintain a consistent seeding density across all experiments.
-
Cell Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.
-
Assay Duration: The length of incubation with the inhibitor can affect the outcome. Optimize the incubation time for your specific cell line.
Troubleshooting Guide
Table 2: Common Issues and Troubleshooting Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak Western blot signal for acetylated α-tubulin | - Insufficient inhibitor concentration or treatment time.- Low HDAC6 expression in the cell line.- Inactive compound due to improper storage. | - Perform a dose-response and time-course experiment.- Confirm HDAC6 expression in your cell line via Western blot or literature search.- Use a fresh aliquot of this compound. |
| High cell toxicity even at low concentrations | - The inhibitor concentration may still be too high for your specific cell type (especially primary cells).- Solvent (e.g., DMSO) toxicity. | - Perform a dose-response curve starting from a lower concentration range (e.g., 1-10 nM).- Ensure the final solvent concentration is below 0.1% and include a vehicle-only control. |
| Inconsistent results between experiments | - Variability in primary cell lots.- Inconsistent compound preparation.- Repeated freeze-thaw cycles of stock solution. | - If using primary cells, test a new vial from the same lot for each experiment.- Prepare fresh dilutions from a single, well-mixed stock for each experiment.- Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
This protocol is to assess the target engagement of this compound by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors
-
Protein assay kit (e.g., BCA)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the level of acetylated α-tubulin to total α-tubulin.
Protocol 2: Cell Viability (MTT) Assay
This protocol is to determine the cytotoxic effect of this compound on a cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the existing medium with the diluted inhibitor solutions. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
preventing Hdac6-IN-15 precipitation in aqueous solutions
Welcome to the technical support center for Hdac6-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this selective histone deacetylase 6 (HDAC6) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of histone deacetylase 6 (HDAC6) with a potent inhibitory activity (IC₅₀ value of 38.2 nM).[1] Unlike other HDACs that are primarily located in the nucleus and regulate gene expression through histone modification, HDAC6 is predominantly found in the cytoplasm. Its main substrates are non-histone proteins such as α-tubulin and heat shock protein 90 (Hsp90).[2][3][4] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which in turn affects various cellular processes including microtubule dynamics, cell migration, and protein quality control.[2]
Q2: What are the primary research applications for this compound?
A2: this compound is utilized in research for cancer and neurodegenerative diseases. Its ability to induce the accumulation of acetylated α-tubulin and promote apoptosis in cancer cells makes it a valuable tool for oncology research. In the context of neurodegeneration, HDAC6 is involved in the clearance of misfolded protein aggregates, and its inhibition is being explored as a therapeutic strategy. Furthermore, HDAC6 plays a role in modulating the immune response, suggesting potential applications in immuno-oncology.
Q3: What is the recommended solvent for dissolving this compound?
A3: For in vitro experiments, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Similar HDAC6 inhibitors are highly soluble in DMSO, with stock solutions of up to 100 mg/mL being achievable.
Q4: How should I store the stock solution of this compound?
A4: Stock solutions of this compound in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.
Troubleshooting Guide: Preventing Precipitation in Aqueous Solutions
A common challenge encountered with hydrophobic compounds like this compound is precipitation when diluting the DMSO stock solution into aqueous buffers or cell culture media. Below is a step-by-step guide to help you prevent this issue.
Issue: this compound precipitates out of solution upon dilution in my aqueous experimental medium.
This is a frequent problem due to the low aqueous solubility of many small molecule inhibitors. Here are several strategies to overcome this:
-
Minimize the Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.5%, as higher concentrations can be toxic to cells and also promote compound precipitation. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Serial Dilution Approach: Instead of adding a small volume of highly concentrated stock directly into a large volume of aqueous medium, perform one or more intermediate dilution steps. This gradual reduction in DMSO concentration can help keep the compound in solution.
-
Gentle Warming and Vortexing: After adding this compound to your aqueous solution, gentle warming to 37°C and thorough vortexing can aid in dissolution.
-
Sonication: If precipitation persists, brief sonication in a water bath can help to redissolve the compound. However, be mindful that excessive sonication can generate heat and potentially degrade the compound.
-
Consider Co-solvents for In Vivo Formulations: For animal studies, formulations often include co-solvents to improve solubility. Common formulations for similar hydrophobic HDAC inhibitors include combinations of DMSO, PEG300, Tween-80, and saline or corn oil.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| HDAC6 IC₅₀ | 38.2 nM | N/A | |
| Antitumor IC₅₀ | 4.80 µM - 16.51 µM | 22RV1, MM1.S, MV4-11, JEKO-1, 4T1 |
Table 2: Recommended Solvents and General Storage Conditions
| Solvent | Use | Storage of Stock Solution |
| DMSO | Primary stock solution | Aliquot and store at -20°C or -80°C |
| Ethanol | Alternative for stock solution | Aliquot and store at -20°C or -80°C |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Final working solution (with low % of organic solvent) | Not recommended for storage |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. If needed, gently warm the tube to 37°C to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparing Working Solutions for Cell-Based Assays
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in your cell culture medium. For example, dilute the 10 mM stock 1:100 in pre-warmed medium to get a 100 µM solution.
-
From this intermediate dilution, prepare your final working concentrations. For instance, to achieve a final concentration of 10 µM in a well, you can add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium in the well.
-
Ensure the final DMSO concentration remains below 0.5%.
-
Always prepare a vehicle control with the equivalent final concentration of DMSO.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Key HDAC6 signaling pathways and the impact of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone Deacetylase 6 and Heat Shock Protein 90 Control the Functions of Foxp3+ T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Hdac6-IN-15 cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving the selective HDAC6 inhibitor, Hdac6-IN-15. This guide includes frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges related to its use and observed cytotoxicity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to address specific issues you may encounter when using this compound in your experiments.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic enzyme that removes acetyl groups from non-histone proteins. Key substrates of HDAC6 include α-tubulin and heat shock protein 90 (Hsp90). By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can disrupt essential cellular processes in cancer cells, such as cell motility, protein quality control, and signaling pathways, ultimately leading to apoptosis.[1][2]
Q2: I am observing higher-than-expected cytotoxicity in my cell line. What are the possible reasons?
A2: Several factors could contribute to unexpected levels of cytotoxicity. Consider the following:
-
Incorrect Drug Concentration: The concentration of this compound may be too high for your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration range.
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final DMSO concentration in your cell culture medium is low (generally ≤ 0.1%) and include a vehicle-only control in your experiments.[3]
-
Compound Instability or Precipitation: this compound, like many small molecules, may have limited solubility or stability in aqueous cell culture media, especially at higher concentrations.[4][5] Precipitation of the compound can lead to inconsistent results and apparent toxicity. Refer to the troubleshooting workflow below for guidance on addressing solubility and stability issues.
-
Off-Target Effects: Although this compound is a selective inhibitor, it may have some minor off-target activity against other HDAC isoforms, such as class I HDACs, particularly at higher concentrations. This could contribute to broader cellular effects and increased cytotoxicity.
Q3: My experimental results with this compound are inconsistent between experiments. What should I check?
A3: Inconsistent results are a common challenge in cell-based assays. Here are some factors to investigate:
-
Compound Handling: Ensure proper storage of your this compound stock solution (aliquoted and stored at -20°C or -80°C) to avoid degradation from repeated freeze-thaw cycles.
-
Cell Culture Conditions: Maintain consistency in cell seeding density, passage number, and growth phase across all experiments. High cell passage numbers can lead to phenotypic drift and altered drug responses.
-
Assay Variability: Verify the linearity and sensitivity of your cytotoxicity assay. Include appropriate positive and negative controls in every experiment to ensure assay performance.
Q4: How does this compound induce cell death?
A4: this compound primarily induces apoptosis, or programmed cell death. This is evidenced by the activation of key apoptotic markers. Inhibition of HDAC6 can lead to the induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This involves the activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3), leading to the cleavage of essential cellular proteins, such as PARP, and ultimately, cell death. HDAC inhibitors have also been shown to modulate the expression of Bcl-2 family proteins, which are critical regulators of the intrinsic apoptotic pathway.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound. These values can serve as a reference for designing your experiments.
| Target/Cell Line | Cancer Type | IC50 |
| HDAC6 (enzymatic) | N/A | 38.2 nM |
| 22RV1 | Prostate Cancer | 8.90 µM |
| MM1.S | Multiple Myeloma | 11.90 µM |
| MV4-11 | Acute Myeloid Leukemia | 7.83 µM |
| JEKO-1 | Mantle Cell Lymphoma | 4.80 µM |
| 4T1 | Breast Cancer | 16.51 µM |
| Data sourced from MedchemExpress product information sheet. |
Mandatory Visualizations
Experimental Protocols
Here are detailed protocols for key assays to assess the cytotoxicity and mechanism of action of this compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the medium containing the different concentrations of the inhibitor to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Include untreated and positive controls.
-
Harvest Cells: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for Apoptosis Markers (Cleaved Caspase-3 and Cleaved PARP)
This protocol detects the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.
Materials:
-
Cell lysates from this compound treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-PARP (recognizing both full-length and cleaved forms), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagents
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system. An increase in the cleaved forms of caspase-3 (approx. 17/19 kDa) and PARP (approx. 89 kDa) indicates the induction of apoptosis.
References
- 1. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
Technical Support Center: Interpreting Unexpected Results with Hdac6-IN-15
Welcome to the technical support center for Hdac6-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and interpreting unexpected results during their experiments with this selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, playing a crucial role in various cellular processes. Its substrates include α-tubulin, cortactin, and heat shock protein 90 (Hsp90). By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can affect cell motility, protein degradation, and stress responses.
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of HDAC6's deacetylase activity. This leads to an accumulation of acetylated α-tubulin, a key biomarker for HDAC6 inhibition.[1] Functionally, this can result in the induction of apoptosis in certain cancer cell lines.
Q3: Are there any known off-target effects for hydroxamate-based HDAC inhibitors like this compound?
A3: While this compound is designed to be selective for HDAC6, its hydroxamate group, which chelates the zinc ion in the enzyme's active site, has the potential to interact with other zinc-containing enzymes.[2] Some hydroxamate-based inhibitors have been associated with off-target effects, including potential mutagenicity and interactions with other metalloenzymes.[3][4] It is crucial to consider these potential off-target effects when interpreting unexpected phenotypes.
Q4: Why might I observe different IC50 values for this compound across different cell lines?
A4: IC50 values can vary significantly between cell lines due to several factors, including:
-
Expression levels of HDAC6: Cells with higher levels of HDAC6 may require higher concentrations of the inhibitor to achieve the same level of target engagement.
-
Cellular metabolism and efflux: Differences in how cells metabolize the compound or actively pump it out can alter its effective intracellular concentration.
-
Underlying genetic and signaling differences: The cellular context, including the status of downstream signaling pathways, can influence the sensitivity to HDAC6 inhibition.
Troubleshooting Unexpected Results
This section provides guidance for interpreting and troubleshooting unexpected experimental outcomes.
Scenario 1: High Cytotoxicity Observed at Concentrations with Low Target Engagement
Unexpected Result: You observe significant cell death at a concentration of this compound that does not result in a substantial increase in acetylated α-tubulin.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Off-target Toxicity | 1. Perform a dose-response curve for both cytotoxicity and acetylated α-tubulin. This will help determine if the cytotoxic effect is occurring at concentrations below what is required for significant HDAC6 inhibition. 2. Test the inhibitor in a cell line with low or no HDAC6 expression. If cytotoxicity persists, it is likely due to off-target effects. 3. Consider potential interactions with other zinc-dependent enzymes. Review the literature for known off-targets of hydroxamate-based inhibitors. |
| Compound Instability or Impurity | 1. Verify the purity of your this compound stock. Impurities could be responsible for the observed toxicity. 2. Prepare fresh dilutions for each experiment. The compound may degrade over time, especially in solution. |
| Cell Line Sensitivity | 1. Characterize the expression of other HDAC isoforms in your cell line. Although selective, high concentrations of this compound might inhibit other HDACs. 2. Assess the general health of your cell line. Unhealthy cells may be more susceptible to non-specific toxic effects. |
Logical Workflow for Troubleshooting Scenario 1
Scenario 2: No or Weak Induction of Apoptosis Despite Increased Acetylated α-Tubulin
Unexpected Result: You observe a robust, dose-dependent increase in acetylated α-tubulin, confirming target engagement, but fail to see a significant induction of apoptosis (e.g., via PARP cleavage or caspase activation).
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Cell Line Resistance | 1. Assess the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) in your cell line. High levels of these proteins can confer resistance to apoptosis. 2. Investigate the status of key apoptosis signaling pathways (e.g., p53). Mutations in these pathways can block the apoptotic response. 3. Test this compound in a different, sensitive cell line as a positive control. This will confirm the inhibitor's pro-apoptotic activity. |
| Functional Redundancy | 1. Consider the role of other cellular pathways that may compensate for HDAC6 inhibition. For example, the ubiquitin-proteasome system might be upregulated. 2. Explore combination therapies. The lack of a strong apoptotic response to a single agent is common. Combining this compound with other anti-cancer agents may be more effective.[5][6] |
| Insufficient Treatment Duration | 1. Perform a time-course experiment. Apoptosis induction may require longer exposure to the inhibitor. Assess apoptosis at multiple time points (e.g., 24, 48, 72 hours). |
Signaling Pathway to Consider in Apoptosis Resistance
Data Summary
| Parameter | This compound | Reference |
| Target | HDAC6 | - |
| IC50 (HDAC6) | 38.2 nM | MedChemExpress |
| Primary Biomarker | Increased Acetylated α-Tubulin | [1] |
| Common Cellular Effect | Induction of Apoptosis | - |
| Inhibitor Class | Hydroxamate-based | [2] |
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
This protocol is to verify the on-target activity of this compound by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound (and a vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol provides a method to quantify apoptosis by measuring the activity of caspases 3 and 7.
Materials:
-
White-walled 96-well plates
-
Cell culture reagents
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.
-
Compound Treatment: Treat cells with a dose-range of this compound and appropriate controls (vehicle, positive control for apoptosis).
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity.
Experimental Workflow for Apoptosis Assay
References
- 1. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect of Novel Dihydroxamate Derivatives for Histone Deacetylase 1 [imrpress.com]
- 3. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody drug conjugates with hydroxamic acid cargos for histone deacetylase (HDAC) inhibition - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06131J [pubs.rsc.org]
- 5. Selective inhibition of histone deacetylase 6 (HDAC6) induces DNA damage and sensitizes transformed cells to anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of histone deacetylase 6 (HDAC6) induces DNA damage and sensitizes transformed cells to anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with low signal in acetylated tubulin western blot
This guide provides troubleshooting advice and detailed protocols for researchers encountering low or no signal when performing Western blots for acetylated tubulin.
Frequently Asked Questions (FAQs)
Q1: Why is my acetylated tubulin signal weak or absent, but my total tubulin signal is strong?
A weak or absent signal for acetylated tubulin, in the presence of a strong total tubulin signal, typically points to issues with the abundance of the post-translational modification itself or the specific reagents used to detect it. Key factors include:
-
Low Abundance of Acetylated Tubulin: Acetylation of α-tubulin at Lysine40 is a dynamic post-translational modification.[1] Depending on the cell type and experimental conditions, the pool of acetylated tubulin may be very small compared to the total tubulin pool.
-
Deacetylase Activity: During sample preparation, histone deacetylases (HDACs), particularly HDAC6, can rapidly remove the acetyl group from tubulin.[2][3]
-
Primary Antibody Issues: The primary antibody may not be specific or sensitive enough, or the concentration used may be suboptimal.[4]
Q2: How can I increase the amount of acetylated tubulin in my samples?
To increase the signal, you can enrich the amount of acetylated tubulin by treating your cells with an HDAC inhibitor before lysis.[5] This blocks the removal of acetyl groups, leading to their accumulation.
-
Trichostatin A (TSA): A commonly used broad-spectrum HDAC inhibitor. Treatment of cells with TSA (e.g., 100-400 nM for 4-16 hours) can significantly increase tubulin acetylation.
-
Sodium Butyrate: Another HDAC inhibitor that can be used to increase tubulin acetylation.
-
Tubacin: A highly specific inhibitor of HDAC6, the primary tubulin deacetylase.
Q3: What is the optimal primary antibody dilution for acetylated tubulin?
The optimal antibody dilution is highly dependent on the specific antibody clone and manufacturer. It is crucial to consult the manufacturer's datasheet. However, a typical starting range for a monoclonal antibody against acetylated tubulin is between 1:1000 and 1:10,000. If the signal is weak, you may need to increase the antibody concentration or incubate it overnight at 4°C to enhance binding.
Q4: Are there specific considerations for sample preparation?
Yes. To preserve the acetylation, lysis buffers should always be supplemented with protease inhibitors and, most importantly, HDAC inhibitors like TSA or sodium butyrate. This prevents the enzymatic removal of the acetyl group after cell lysis.
Q5: My signal is still weak after troubleshooting. What else can I try?
If you've addressed the common issues, consider these additional steps:
-
Increase Protein Load: Increase the amount of total protein loaded onto the gel to 30-50 µg per lane.
-
Enhance Detection: Use a more sensitive chemiluminescent substrate, such as one designed for detecting low-abundance proteins. Also, optimize the film exposure time, testing a range of different durations.
-
Check Transfer Efficiency: Ensure the protein has transferred effectively from the gel to the membrane by staining the membrane with Ponceau S after transfer. Tubulin is approximately 55 kDa, so standard transfer conditions usually suffice, but optimization may be necessary.
Troubleshooting Guide: Low Signal
Use the following table to diagnose and solve common issues leading to a weak or absent acetylated tubulin signal.
| Observation | Potential Cause | Recommended Solution |
| No signal for both acetylated and total tubulin. | Transfer Failure | Stain the membrane with Ponceau S to verify protein transfer. Ensure good contact between the gel and membrane, and remove any air bubbles. Optimize transfer time and voltage for a ~55 kDa protein. |
| Inactive Detection Reagents | Use fresh chemiluminescent substrate. Ensure the secondary antibody is active and compatible with the primary antibody. | |
| Strong total tubulin signal, but weak/no acetylated tubulin signal. | Low Target Protein Abundance | Treat cells with an HDAC inhibitor (e.g., Trichostatin A) prior to lysis to increase the level of acetylated tubulin. Increase the total protein load per lane (30-50 µg). |
| Suboptimal Primary Antibody | Increase the primary antibody concentration or perform an overnight incubation at 4°C. Ensure the antibody is validated for Western blotting. | |
| Deacetylase Activity during Lysis | Add an HDAC inhibitor (e.g., 5 µM TSA, 10 mM Sodium Butyrate) to your lysis buffer to preserve the modification. | |
| Antigen Masking by Blocking Buffer | If using non-fat dry milk, switch to 5% Bovine Serum Albumin (BSA), as milk can sometimes mask epitopes. | |
| Faint bands for all proteins. | Insufficient Antibody Concentration | Titrate the primary and secondary antibodies to find the optimal concentration. Try increasing the concentration 2-4 fold. |
| Excessive Washing | Reduce the number or duration of washing steps to avoid stripping the antibody from the blot. | |
| Short Exposure Time | Increase the exposure time when imaging the blot. Test a range of different exposure times. |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Treatment (Optional but Recommended): Culture cells to 70-80% confluency. Treat with an HDAC inhibitor (e.g., 1 µM Trichostatin A) for 4 hours to increase the acetylated tubulin pool.
-
Lysis Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and an HDAC inhibitor (e.g., 1 µM TSA and 10 mM sodium butyrate). Keep the buffer on ice.
-
Cell Lysis: Wash cells with ice-cold PBS. Add the prepared ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Homogenization: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Sonicate if necessary to shear DNA and reduce viscosity.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
Protocol 2: SDS-PAGE and Western Blot
-
Gel Electrophoresis: Load 20-50 µg of total protein per lane onto an SDS-PAGE gel (a 10% or 12% gel is suitable for the ~55 kDa tubulin protein). Run the gel according to standard procedures.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes is generally effective for a protein of this size.
-
Verify Transfer: After transfer, briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer. Destain with TBST.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary Antibody Incubation: Dilute the anti-acetylated tubulin primary antibody in blocking buffer at the manufacturer's recommended concentration (e.g., 1:1000). Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 6).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system or X-ray film.
Visual Guides
Caption: Workflow for Acetylated Tubulin Western Blotting.
Caption: Troubleshooting Decision Tree for Low Signal Issues.
References
- 1. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetyl-alpha-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
Hdac6-IN-15 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Hdac6-IN-15. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key quality control parameters to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected purity of this compound and how is it determined?
A1: The expected purity of this compound is typically ≥95%. This is commonly determined by High-Performance Liquid Chromatography (HPLC) analysis, which separates the compound from any impurities. The purity is calculated by comparing the area of the this compound peak to the total area of all peaks in the chromatogram.
Q2: My this compound solution appears to have precipitated. What should I do?
A2: this compound has limited solubility in aqueous solutions. Precipitation can occur if the concentration exceeds its solubility limit or if the solution is stored at a low temperature. To redissolve the compound, gentle warming and sonication are recommended. It is also advisable to prepare fresh solutions before each experiment and to use a solvent such as DMSO for preparing stock solutions.
Q3: I am observing inconsistent IC50 values for this compound in my cellular assays. What could be the cause?
A3: Inconsistent IC50 values can arise from several factors:
-
Compound Purity and Integrity: Verify the purity of your this compound lot using the analytical methods described below. Degradation of the compound can lead to reduced potency.
-
Solubility Issues: Ensure the compound is fully dissolved in your assay medium. Undissolved particles will lead to an inaccurate effective concentration.
-
Cell-Based Variables: Factors such as cell density, passage number, and serum concentration in the media can all influence the apparent potency of an inhibitor. Maintain consistent experimental conditions to ensure reproducibility.
-
Storage: Improper storage of stock solutions, including repeated freeze-thaw cycles, can lead to degradation of the compound. It is recommended to aliquot stock solutions into single-use vials.
Q4: How can I confirm the identity of this compound?
A4: The chemical identity of this compound can be confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Mass spectrometry will confirm the molecular weight of the compound, while NMR will provide information about its chemical structure.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is a selective inhibitor of HDAC6, like many small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out. It is good practice to include appropriate controls in your experiments, such as using a structurally unrelated HDAC6 inhibitor to confirm that the observed phenotype is due to HDAC6 inhibition.
Quality Control Parameters
The following table summarizes key quality control data for this compound.
| Parameter | Specification | Method |
| Purity | ≥95% | HPLC |
| Molecular Formula | C₁₆H₁₇N₃O₃ | - |
| Molecular Weight | 299.3 g/mol | Mass Spectrometry |
| IC50 (HDAC6) | 38.2 nM[1][2] | Biochemical Assay |
| Cellular IC50 (Tubulin Acetylation) | 210 nM | Cellular Assay |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | DMSO: ≥ 30 mg/mL, Ethanol: ≥ 30 mg/mL, DMF: ≥ 30 mg/mL | Solubility Testing |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the quality and purity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound. Optimization may be required based on the specific instrumentation and columns used.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute this stock solution to a final concentration of 0.1 mg/mL with the mobile phase.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.
Mass Spectrometry (MS) for Identity Confirmation
This protocol outlines the general procedure for confirming the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade solvent (e.g., acetonitrile or methanol)
-
Mass spectrometer (e.g., ESI-TOF or ESI-QTOF)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in the appropriate LC-MS grade solvent.
-
Infusion: Directly infuse the sample solution into the mass spectrometer using a syringe pump.
-
MS Analysis:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan a mass range that includes the expected molecular weight of this compound (m/z 299.3).
-
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 300.3. The presence of this ion confirms the molecular weight of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
This protocol provides a general method for obtaining a ¹H NMR spectrum to confirm the structure of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum according to the instrument's standard procedures.
-
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Compare the obtained chemical shifts, multiplicities, and integrations of the peaks with the expected structure of this compound.
Visualizations
Quality Control Workflow for this compound
The following diagram outlines the logical workflow for the quality control assessment of a new batch of this compound.
Caption: Quality control workflow for this compound.
HDAC6 Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving HDAC6 and the effect of its inhibition by this compound.
Caption: Simplified HDAC6 signaling pathway and the effect of this compound.
References
Validation & Comparative
Hdac6-IN-15 vs. Tubastatin A: A Comparative Guide for Researchers
In the landscape of selective histone deacetylase 6 (HDAC6) inhibitors, both Hdac6-IN-15 and Tubastatin A serve as critical tools for investigating the biological roles of this unique cytoplasmic enzyme. This guide provides a detailed, data-driven comparison of their efficacy, potency, and selectivity to aid researchers in selecting the optimal inhibitor for their experimental needs.
At a Glance: Potency and Cellular Activity
A direct comparison of the biochemical potency and cellular activity of this compound and Tubastatin A reveals distinct profiles. While Tubastatin A exhibits a higher potency in enzymatic assays, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.
| Parameter | This compound | Tubastatin A | Reference |
| HDAC6 IC50 | 38.2 nM | 15 nM | [1][2] |
| Anti-proliferative IC50 (22RV1 cells) | 8.90 µM | Not Reported | [1] |
| Anti-proliferative IC50 (MM1.S cells) | 11.90 µM | Not Reported | [1] |
| Anti-proliferative IC50 (MV4-11 cells) | 7.83 µM | Not Reported | [1] |
| Anti-proliferative IC50 (JEKO-1 cells) | 4.80 µM | Not Reported | [1] |
| Anti-proliferative IC50 (4T1 cells) | 16.51 µM | Not Reported | [1] |
Selectivity Profile
Tubastatin A is renowned for its exceptional selectivity for HDAC6. It is over 1,000-fold more selective for HDAC6 against all other HDAC isozymes, with the exception of HDAC8, where the selectivity is 57-fold. The detailed selectivity panel for this compound is not as extensively published, but it is characterized as a selective HDAC6 inhibitor.
Mechanism of Action and Cellular Effects
Both compounds exert their effects through the inhibition of HDAC6's deacetylase activity. A primary and well-documented downstream effect of HDAC6 inhibition is the hyperacetylation of its main substrate, α-tubulin.
This compound:
-
Dose-dependently increases the accumulation of acetylated α-tubulin at concentrations ranging from 100 to 800 nM.[1]
-
Induces apoptosis, as evidenced by increased levels of cleaved PARP and caspase-3.[1]
-
Demonstrates good stability in human plasma.[1]
Tubastatin A:
-
Potently induces the hyperacetylation of α-tubulin in a dose-dependent manner.
-
Does not significantly affect the acetylation of histones at concentrations where it potently inhibits HDAC6, underscoring its selectivity.
-
Has been widely used to study the role of HDAC6 in various cellular processes, including cell motility, protein degradation, and stress responses.
Signaling Pathway of HDAC6 Inhibition
The inhibition of HDAC6 by either this compound or Tubastatin A primarily impacts cellular pathways regulated by the acetylation status of α-tubulin and other non-histone substrates. This leads to alterations in microtubule dynamics, affecting processes such as cell migration and intracellular transport.
Caption: Signaling pathway affected by HDAC6 inhibition.
Experimental Protocols
To enable researchers to replicate and build upon existing findings, detailed methodologies for key experiments are provided below.
HDAC Enzymatic Assay
Objective: To determine the in vitro inhibitory potency (IC50) of the compounds against HDAC6.
Procedure:
-
Recombinant human HDAC6 enzyme is incubated with a fluorogenic substrate, such as Fluor de Lys®-SIRT2 (Boc-Lys(Ac)-AMC), in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
The test compounds (this compound or Tubastatin A) are added at various concentrations.
-
The reaction is initiated and allowed to proceed at 37°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of a developer solution containing a trypsin-like protease and a fluorescence enhancer (e.g., Trichostatin A). The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Fluorescence is measured using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for HDAC enzymatic assay.
Western Blot for Acetylated α-Tubulin
Objective: To assess the in-cell activity of the inhibitors by measuring the level of acetylated α-tubulin.
Procedure:
-
Culture cells (e.g., HeLa or a relevant cancer cell line) to an appropriate confluency.
-
Treat the cells with varying concentrations of this compound or Tubastatin A for a specified duration (e.g., 24 hours).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., total α-tubulin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize the acetylated α-tubulin signal to the loading control.
Cell Viability Assay
Objective: To determine the anti-proliferative effects (IC50) of the compounds on cancer cell lines.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or Tubastatin A for a specified period (e.g., 48 or 72 hours).
-
Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or use a kit like the CellTiter-Glo® Luminescent Cell Viability Assay.
-
For MTT assays, incubate for 2-4 hours, then solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
Both this compound and Tubastatin A are valuable selective inhibitors of HDAC6. Tubastatin A offers superior biochemical potency and a well-defined, high degree of selectivity, making it an excellent choice for targeted in vitro studies and for elucidating the specific functions of HDAC6. This compound, while slightly less potent in enzymatic assays, has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, suggesting its potential as a lead compound for therapeutic development. The choice between these two inhibitors will ultimately depend on the specific research question, experimental system, and desired outcomes.
References
A Comparative Guide to Hdac6-IN-15 and Other Selective HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in various diseases, including cancer and neurodegenerative disorders. Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and plays a crucial role in cellular processes such as protein degradation, cell motility, and stress response by deacetylating non-histone proteins like α-tubulin and Hsp90. This guide provides an objective comparison of a novel inhibitor, Hdac6-IN-15, with other well-established selective HDAC6 inhibitors: Ricolinostat (ACY-1215), Nexturastat A, and Tubastatin A, based on available experimental data.
Data Presentation
The following tables summarize the quantitative data on the in vitro inhibitory and anti-proliferative activities of this compound and its counterparts.
Table 1: In Vitro HDAC Inhibitory Activity (IC50, nM)
| Inhibitor | HDAC6 | HDAC1 | HDAC2 | HDAC3 | HDAC8 | Selectivity Notes |
| This compound | 38.2[1] | N/A | N/A | N/A | N/A | Described as a selective HDAC6 inhibitor, though a full isoform selectivity panel is not publicly available.[1] |
| Ricolinostat (ACY-1215) | 5[2][3][4] | 58 | 48 | 51 | 100 | Over 10-fold more selective for HDAC6 over class I HDACs. |
| Nexturastat A | 5 | 3000 | 6900 | 6650 | N/A | Exhibits high selectivity against Class I HDACs (600 to 1380-fold less active). |
| Tubastatin A | 15 | 16400 | N/A | N/A | 854 | Over 1000-fold selective against most HDAC isoforms, with ~57-fold selectivity over HDAC8. |
| N/A: Data not available in the reviewed sources. |
Table 2: In Vitro Anti-proliferative Activity (IC50, µM)
| Inhibitor | JEKO-1 (Mantle Cell Lymphoma) | MM1.S (Multiple Myeloma) | MV4-11 (Acute Myeloid Leukemia) | 22RV1 (Prostate Cancer) | 4T1 (Breast Cancer) |
| This compound | 4.80 | 11.90 | 7.83 | 8.90 | 16.51 |
| Ricolinostat (ACY-1215) | N/A | 2-8 | N/A | N/A | N/A |
| Nexturastat A | N/A | N/A | N/A | N/A | N/A |
| Tubastatin A | N/A | N/A | N/A | N/A | N/A |
| N/A: Data not available in the reviewed sources. |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the HDAC6-mediated aggresome pathway for protein degradation and a typical experimental workflow for evaluating HDAC6 inhibitors.
Caption: HDAC6 facilitates the clearance of misfolded proteins via the aggresome-autophagy pathway.
Caption: A typical workflow for the preclinical evaluation of novel HDAC6 inhibitors.
Experimental Protocols
In Vitro HDAC6 Enzymatic Assay (Fluorometric)
This protocol is adapted from commercially available HDAC assay kits and is suitable for determining the IC50 values of inhibitors.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Black 96-well microplate
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in HDAC assay buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme and Inhibitor Incubation: Add 25 µL of the diluted inhibitors to the wells of the microplate. Add 50 µL of diluted HDAC6 enzyme to each well. Include a "no enzyme" control and a "vehicle" (DMSO) control. Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Termination and Signal Development: Stop the enzymatic reaction by adding 50 µL of the developer solution to each well. Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis: Subtract the background fluorescence (no enzyme control) from all readings. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Western Blot Analysis of Acetylated α-Tubulin
This protocol is a standard method to assess the intracellular activity of HDAC6 inhibitors by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Cell lines of interest (e.g., MM1.S, 4T1)
-
HDAC6 inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40) and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat the cells with various concentrations of the HDAC6 inhibitor for a specified time (e.g., 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-acetyl-α-tubulin antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-α-tubulin antibody to serve as a loading control.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of acetylated α-tubulin.
Concluding Remarks
This guide provides a comparative overview of this compound with other prominent HDAC6 inhibitors based on currently available data.
-
Potency: this compound demonstrates potent inhibition of HDAC6 with an IC50 of 38.2 nM. However, Ricolinostat and Nexturastat A exhibit even greater potency in enzymatic assays, with IC50 values of 5 nM. Tubastatin A also shows high potency with an IC50 of 15 nM.
-
Selectivity: Ricolinostat, Nexturastat A, and Tubastatin A have well-documented high selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs. While this compound is described as a selective inhibitor, a comprehensive selectivity profile across all HDAC isoforms is not yet publicly available. This information is crucial for a complete assessment of its off-target effects.
-
Anti-proliferative Activity: this compound shows moderate anti-proliferative activity in the mid-micromolar range across a panel of cancer cell lines. Ricolinostat also demonstrates cytotoxicity in multiple myeloma cell lines in a similar concentration range.
References
validating Hdac6-IN-15 selectivity over other HDACs
Note to the reader: Information regarding a specific compound designated "Hdac6-IN-15" is not publicly available in the searched scientific literature. Therefore, this guide utilizes data for a well-characterized and selective HDAC6 inhibitor, WT161 , to illustrate the principles and methodologies for validating inhibitor selectivity over other histone deacetylases (HDACs).
The development of isoform-selective HDAC inhibitors is crucial for targeted therapeutic applications, minimizing off-target effects that can arise from pan-HDAC inhibition.[1][2] Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme involved in regulating various cellular processes, including protein degradation, cell migration, and microtubule dynamics.[3] Its distinct structure and substrates make it an attractive target for diseases ranging from cancer to neurodegenerative disorders.[3][4] This guide provides an overview of the experimental data and protocols used to validate the selectivity of an HDAC6 inhibitor, using WT161 as a prime example.
Data Presentation: Inhibitor Selectivity Profile
The selectivity of an HDAC inhibitor is quantitatively assessed by comparing its half-maximal inhibitory concentration (IC50) against the target isoform (HDAC6) versus other HDAC isoforms. A higher IC50 value indicates lower potency. The following table summarizes the biochemical selectivity of WT161 against a panel of HDAC enzymes.
| HDAC Isoform | WT161 IC50 (nM) | SAHA IC50 (nM) | Tubacin IC50 (nM) |
| HDAC6 | 0.40 | 0.03 | 1.62 |
| HDAC3 | 51.61 | 0.21 | 130.90 |
| Data sourced from a study on the discovery of selective HDAC6 inhibitors. |
As the data indicates, WT161 is a potent inhibitor of HDAC6 with an IC50 of 0.40 nM. Importantly, it displays significantly less potency against HDAC3 (IC50 = 51.61 nM), demonstrating its selectivity for HDAC6. When compared to the pan-HDAC inhibitor SAHA, which potently inhibits both HDAC6 and HDAC3, the selectivity of WT161 is evident. While slightly less potent than SAHA for HDAC6, its reduced activity against other HDACs like HDAC3 makes it a more selective tool.
Experimental Protocols
The determination of HDAC inhibitor selectivity involves a series of biochemical and cell-based assays.
1. Biochemical Isoform Selectivity Assays:
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified recombinant HDAC proteins.
-
Fluorogenic Assays: A common method involves the use of a fluorogenic substrate, such as a peptide with an acetylated lysine (B10760008) residue coupled to a fluorescent reporter. Upon deacetylation by the HDAC enzyme, a developing agent cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. The inhibition of this signal in the presence of the test compound is measured to determine the IC50 value.
-
Methodology:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, etc.) are individually incubated in assay buffer.
-
The test compound (e.g., WT161) is added at various concentrations.
-
A suitable fluorogenic HDAC substrate is introduced to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
A developer solution containing a protease (e.g., trypsin) is added to stop the reaction and generate the fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Cell-Based Target Engagement and Selectivity Assays:
These assays confirm that the inhibitor can access and engage its target within a cellular context and demonstrate its selectivity through downstream effects.
-
Western Blot Analysis: This technique is used to detect changes in the acetylation status of specific HDAC6 substrates (like α-tubulin) versus substrates of other HDACs (like histones).
-
Methodology:
-
Cancer cell lines (e.g., multiple myeloma cells) are treated with increasing concentrations of the HDAC inhibitor (e.g., WT161) for a specified duration.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for acetylated α-tubulin (an HDAC6 substrate) and acetylated histones (substrates of class I HDACs).
-
Secondary antibodies conjugated to a detection enzyme are used, and the signal is visualized.
-
A selective HDAC6 inhibitor like WT161 is expected to cause a significant increase in acetylated α-tubulin at concentrations that do not substantially alter the acetylation of histones.
-
Mandatory Visualization
Below are diagrams illustrating the experimental workflow for validating HDAC6 inhibitor selectivity and the signaling pathway context.
Caption: Workflow for validating HDAC6 inhibitor selectivity.
Caption: Simplified signaling context of HDAC6 versus nuclear HDACs.
References
- 1. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02130D [pubs.rsc.org]
- 3. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]
- 4. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-15 vs. SAHA: A Comparative Guide for Cancer Cell Line Research
A detailed analysis of the selective HDAC6 inhibitor, Hdac6-IN-15, and the pan-HDAC inhibitor, SAHA (Vorinostat), in the context of cancer cell research. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data and detailed protocols.
In the landscape of epigenetic cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. They function by blocking HDAC enzymes, which play a crucial role in the regulation of gene expression and various cellular processes. This guide provides a head-to-head comparison of two notable HDAC inhibitors: this compound, a selective HDAC6 inhibitor, and Suberoylanilide Hydroxamic Acid (SAHA), a pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.
Performance and Efficacy: A Tale of Selectivity
The primary distinction between this compound and SAHA lies in their selectivity. SAHA acts as a pan-inhibitor, targeting multiple HDAC isoforms, while this compound demonstrates high selectivity for HDAC6.[1][2] This difference in target engagement translates to distinct molecular and cellular outcomes.
This compound , a ferrocene-based hydroxamic acid, exhibits potent inhibitory activity against HDAC6 with an IC50 value of 38.2 nM.[1][3] Its selectivity is highlighted by its significantly weaker activity against other HDAC isoforms. In cancer cell lines, this compound has demonstrated moderate anti-proliferative effects, with IC50 values in the micromolar range across various cancer cell lines, including prostate (22RV1), multiple myeloma (MM1.S), acute myeloid leukemia (MV4-11), mantle cell lymphoma (JEKO-1), and breast cancer (4T1).[3][4] Mechanistically, this compound significantly increases the acetylation of its primary substrate, α-tubulin, in a dose-dependent manner, with only a slight effect on the acetylation of histones H3 and H4.[3] This targeted action on tubulin is a hallmark of selective HDAC6 inhibition. The downstream effect of this is the induction of apoptosis, evidenced by the increased cleavage of PARP and caspase-3.[3]
SAHA (Vorinostat) , in contrast, inhibits a broad spectrum of HDACs, including Class I and II enzymes.[5] This broad activity leads to a widespread increase in the acetylation of both histone and non-histone proteins. A key mechanism of SAHA's anti-cancer effect is the induction of cell cycle arrest, often mediated by the upregulation of the cyclin-dependent kinase inhibitor p21.[6][7][8] This upregulation can occur independently of p53 status.[6] SAHA's pan-inhibitory action also leads to the induction of apoptosis through both intrinsic and extrinsic pathways.[9][10] Its cytotoxic effects have been documented across a wide array of cancer cell lines.
Quantitative Data Summary
The following tables summarize the reported inhibitory and cytotoxic activities of this compound and SAHA. It is important to note that the data are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: HDAC Isoform Inhibition (IC50 nM)
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 |
| This compound | >10000 | >10000 | >10000 | 38.2 | 1790 |
| SAHA | ~10-20 | ~10-20 | ~10-20 | ~10 | ~310 |
Note: SAHA IC50 values are representative ranges from multiple sources.
Table 2: Cytotoxicity in Cancer Cell Lines (IC50 µM)
| Compound | 22RV1 (Prostate) | MM1.S (Multiple Myeloma) | MV4-11 (Leukemia) | JEKO-1 (Lymphoma) | 4T1 (Breast) |
| This compound | 8.90 | 11.90 | 7.83 | 4.80 | 16.51 |
| Compound | LNCaP (Prostate) | PC-3 (Prostate) | MCF-7 (Breast) | T24 (Bladder) |
| SAHA | ~2.5-7.5 | ~2.5-7.5 | ~0.75 | Induces growth arrest |
Note: The cell lines tested for this compound and SAHA in the available literature are different, precluding a direct comparison.
Signaling Pathways
Experimental Protocols
This compound
Cell Viability Assay (MTT Assay) [3]
-
Seed cancer cells (e.g., 22RV1, MM1.S, MV4-11, JEKO-1, 4T1) in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with various concentrations of this compound (typically in the range of 0-20 µM).
-
Incubate the cells for 48 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Western Blot Analysis for Acetylation and Apoptosis [1][3]
-
Seed cells in 6-well plates and treat with this compound (e.g., 100, 200, 400, 800 nM for acetylation; 5, 10 µM for apoptosis) for 24 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against acetylated α-tubulin, acetylated histone H3, acetylated histone H4, cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Apoptosis Assay (Flow Cytometry) [3]
-
Treat 4T1 cells with this compound (e.g., 5, 10 µM) for 18 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
SAHA (Vorinostat)
Cell Viability Assay (MTT or similar assay)
-
Seed cancer cells in 96-well plates.
-
Treat with a range of SAHA concentrations (e.g., 0.1 to 10 µM).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Perform the MTT assay as described for this compound.
Western Blot Analysis for Histone Acetylation and Cell Cycle Proteins [6][8]
-
Treat cells with SAHA (e.g., 2.5-7.5 µM) for various time points (e.g., 2, 6, 24 hours).
-
Perform Western blotting as described for this compound, using primary antibodies against acetylated histones (H3, H4), p21, and other relevant cell cycle or apoptosis markers.
Cell Cycle Analysis (Flow Cytometry)
-
Treat cells with SAHA for 24-48 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and SAHA represent two distinct strategies for targeting HDACs in cancer. This compound, as a selective HDAC6 inhibitor, offers a targeted approach primarily affecting tubulin acetylation and inducing apoptosis. This selectivity may potentially lead to a more favorable side-effect profile compared to pan-HDAC inhibitors. SAHA, with its broad inhibitory activity, impacts a wider range of cellular processes, including pronounced effects on histone acetylation and cell cycle regulation via pathways like p21 induction.
The choice between a selective HDAC6 inhibitor and a pan-HDAC inhibitor will depend on the specific cancer type, the underlying molecular drivers, and the desired therapeutic outcome. The data and protocols presented in this guide provide a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these two classes of HDAC inhibitors. Further head-to-head studies in the same cancer models are warranted to provide a more definitive comparison of their efficacy.
References
- 1. Synthesis and bioactivity evaluation of ferrocene-based hydroxamic acids as selective histone deacetylase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-15: A Comparative Analysis of its Cross-Reactivity with other Enzymes
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of Hdac6-IN-15, a ferrocene-based hydroxamic acid, with other enzymes, focusing on its selectivity among histone deacetylase (HDAC) isoforms.
This compound, also identified as[1]-ferrocenophane hydroxamic acid analog II-5, has emerged as a potent and selective inhibitor of HDAC6, a class IIb histone deacetylase primarily located in the cytoplasm. Its unique structure, incorporating a ferrocene (B1249389) moiety, contributes to its high affinity and selectivity for its target enzyme. This guide summarizes the available quantitative data on its inhibitory activity, details the experimental protocols used for its characterization, and provides a visual representation of the typical workflow for assessing inhibitor selectivity.
In Vitro Inhibitory Activity of this compound Against HDAC Isoforms
Biochemical assays are crucial for determining the potency and selectivity of an inhibitor against a panel of related enzymes. The inhibitory activity of this compound was evaluated against a range of human recombinant HDAC isoforms. The results, summarized in the table below, demonstrate that this compound exhibits remarkable selectivity for HDAC6 over other HDAC isoforms.
| Enzyme | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 38.2 | 1 |
| HDAC1 | >10,000 | >262 |
| HDAC2 | >10,000 | >262 |
| HDAC3 | >10,000 | >262 |
| HDAC8 | >10,000 | >262 |
| HDAC10 | >10,000 | >262 |
| HDAC11 | >10,000 | >262 |
Data sourced from: Yan, J., et al. (2023). Synthesis and bioactivity evaluation of ferrocene-based hydroxamic acids as selective histone deacetylase 6 inhibitors. European Journal of Medicinal Chemistry, 246, 115004.
The data clearly indicates that this compound is a highly selective inhibitor of HDAC6, with IC50 values for other tested HDAC isoforms being over 262-fold higher than that for HDAC6. This high degree of selectivity is a critical attribute for a chemical probe, as it minimizes the potential for confounding results due to off-target inhibition.
Experimental Protocols
The following is a representative protocol for an in vitro HDAC enzymatic assay used to determine the potency and selectivity of inhibitors like this compound.
In Vitro HDAC Enzymatic Assay (Fluorogenic)
Objective: To quantify the inhibitory potency of a test compound against a panel of purified recombinant human HDAC enzymes.
Principle: This assay utilizes a fluorogenic substrate that is deacetylated by the HDAC enzyme. Upon deacetylation, a developer enzyme can cleave the substrate, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC enzyme activity. The reduction in fluorescence in the presence of a test compound is used to determine its inhibitory potency (IC50).
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, 10, 11)
-
Fluorogenic HDAC substrate
-
HDAC assay buffer
-
Developer enzyme
-
Test compound (this compound) and reference inhibitors (e.g., Trichostatin A)
-
DMSO (for compound dilution)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (this compound) in DMSO. Further dilute the compounds in HDAC assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant HDAC enzymes and the fluorogenic substrate in HDAC assay buffer to their optimal working concentrations.
-
Assay Reaction:
-
Add the diluted test compound or vehicle (DMSO control) to the wells of the 384-well plate.
-
Add the diluted HDAC enzyme to the wells.
-
Initiate the reaction by adding the fluorogenic substrate to the wells.
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Development: Add the developer enzyme solution to each well.
-
Second Incubation: Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the developer to cleave the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow for HDAC Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of an HDAC inhibitor.
Caption: Workflow for determining HDAC inhibitor selectivity.
Signaling Pathway Context
While this compound is highly selective for HDAC6, it is important to understand the broader context of HDAC signaling. The diagram below illustrates a simplified signaling pathway involving HDACs and the general mechanism of action for HDAC inhibitors.
Caption: Simplified HDAC signaling pathway and inhibitor action.
References
A Comparative Guide to Hdac6-IN-15 Target Engagement Assay Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current methodologies for developing a target engagement assay for Hdac6-IN-15, a selective inhibitor of Histone Deacetylase 6 (HDAC6). Objective comparisons of assay performance are presented, supported by experimental data for well-characterized HDAC6 inhibitors, which can serve as a benchmark for the evaluation of this compound. Detailed experimental protocols and illustrative diagrams are included to facilitate practical implementation in a research setting.
Introduction to HDAC6 and Target Engagement
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme belonging to the class IIb family of HDACs.[1][2] It plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response, by deacetylating non-histone proteins such as α-tubulin and Hsp90.[1][2][3] Its involvement in cancer, neurodegenerative disorders, and inflammatory diseases has made it a significant therapeutic target.[4][5][6]
Target engagement assays are critical in drug discovery to confirm that a drug candidate physically interacts with its intended target in a cellular environment.[7][8] For this compound, demonstrating direct binding to HDAC6 in cells is a crucial step to validate its mechanism of action and to establish a clear relationship between target binding and cellular effects. This guide explores and compares three prominent methods for assessing HDAC6 target engagement: the NanoBRET™ assay, the Cellular Thermal Shift Assay (CETSA), and the traditional Western blot-based tubulin acetylation assay.
Comparison of HDAC6 Target Engagement Assays
The selection of a suitable target engagement assay depends on various factors, including the specific research question, available resources, and desired throughput. The following table summarizes the key characteristics and performance metrics of the three discussed assays. Data for known HDAC6 inhibitors are provided as a reference.
| Assay Method | Principle | Advantages | Disadvantages | Throughput | Quantitative? | Example IC₅₀/EC₅₀ Values (Reference Compounds) |
| NanoBRET™ Assay | Measures the binding of a fluorescent tracer to a NanoLuciferase-tagged HDAC6 in live cells. Inhibition by a compound displaces the tracer, reducing Bioluminescence Resonance Energy Transfer (BRET).[9][10][11] | High sensitivity, quantitative, live-cell format, amenable to high-throughput screening.[8][9] | Requires genetic engineering of cells to express the fusion protein, potential for artifacts from overexpression.[9][10] | High | Yes | Vorinostat: ~34 nM[9][12] |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding alters the thermal stability of the target protein. Changes in soluble protein levels after heat shock are quantified.[7][13][14] | Label-free, applicable to endogenous proteins, reflects intracellular binding.[7][13] | Lower throughput, may not be suitable for all inhibitors (some may not induce a significant thermal shift), can be technically challenging.[7] | Low to Medium | Semi-quantitative to Quantitative | Not readily available in IC₅₀ format, typically presented as thermal shift curves. |
| Tubulin Acetylation Assay (Western Blot) | Measures the acetylation level of α-tubulin, a direct substrate of HDAC6, as a downstream pharmacodynamic marker of HDAC6 inhibition.[9][10] | Utilizes standard laboratory techniques, measures a functional downstream effect. | Indirect measure of target engagement, influenced by other enzymes (e.g., Sirt2), low dynamic range, low throughput.[7][9][10] | Low | Semi-quantitative | Not applicable for direct binding affinity (IC₅₀). |
Signaling Pathway and Experimental Workflows
To visualize the underlying biological context and the experimental procedures, the following diagrams are provided.
Caption: HDAC6 deacetylates α-tubulin and Hsp90 in the cytoplasm.
Caption: Workflow for the NanoBRET™ target engagement assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocols
NanoBRET™ HDAC6 Target Engagement Assay
This protocol is adapted from published methods for assessing HDAC6 target engagement in live cells.[9][10]
Materials:
-
HEK293T cells stably expressing HDAC6-NanoLuciferase fusion protein.
-
Opti-MEM™ I Reduced Serum Medium.
-
HDAC6 NanoBRET™ tracer molecule.
-
This compound and reference compounds (e.g., Ricolinostat).
-
White, opaque 96-well or 384-well assay plates.
-
BRET-capable plate reader.
Procedure:
-
Cell Seeding: Seed the HEK293T HDAC6-NanoLuc cells in white assay plates at a density that will result in approximately 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound and reference inhibitors in Opti-MEM.
-
Compound Treatment: Add the compound dilutions to the cells. Include a vehicle-only control (e.g., DMSO).
-
Tracer Addition: Add the fluorescent tracer to all wells at its predetermined optimal concentration.
-
Incubation: Incubate the plate for the optimized time (e.g., 2-4 hours) at 37°C, 5% CO₂ to allow for compound and tracer binding to reach equilibrium.
-
Signal Detection: Measure the BRET signal using a plate reader equipped with appropriate filters for the NanoLuc donor and the fluorescent acceptor.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA) for HDAC6
This protocol provides a general framework for performing a CETSA experiment.[7][13][14]
Materials:
-
Cell line of interest (e.g., HeLa, MM.1S).
-
This compound.
-
PBS (Phosphate-Buffered Saline).
-
Lysis buffer with protease and phosphatase inhibitors.
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
-
Apparatus for protein quantification (e.g., Western blot equipment, ELISA reader).
-
Anti-HDAC6 antibody.
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound at the desired concentration or a vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Harvesting and Resuspension: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Quantification of Soluble HDAC6: Carefully collect the supernatant (soluble fraction). Determine the amount of soluble HDAC6 in each sample using Western blotting or ELISA.
-
Data Analysis: Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA). Plot the percentage of soluble HDAC6 relative to the unheated control against the temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
Tubulin Acetylation Assay
This is a classic, indirect method to assess the activity of HDAC6 inhibitors.[9][10]
Materials:
-
Cell line of interest.
-
This compound and positive control inhibitor (e.g., Tubastatin A).
-
Lysis buffer (e.g., RIPA buffer) with protease and HDAC inhibitors (except for the one being studied).
-
SDS-PAGE and Western blot equipment.
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound for an appropriate time (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies (anti-acetylated-α-tubulin and anti-α-tubulin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for acetylated-α-tubulin and total α-tubulin. Normalize the acetylated-α-tubulin signal to the total α-tubulin signal. Plot the fold change in acetylation relative to the vehicle control against the inhibitor concentration.
Conclusion
The development of a robust target engagement assay is paramount for the successful progression of this compound in the drug discovery pipeline. The NanoBRET™ assay offers a high-throughput, quantitative, and direct measure of binding in live cells, making it an excellent choice for compound profiling and SAR studies. CETSA provides a label-free method to confirm intracellular target binding to endogenous protein, which is invaluable for validating on-target activity. While the tubulin acetylation assay is an indirect and lower-throughput method, it provides crucial information about the pharmacodynamic effect of this compound on a key downstream substrate. The choice of assay will depend on the specific stage of the project and the questions being addressed. For a comprehensive characterization of this compound, a combination of a direct binding assay (NanoBRET™ or CETSA) and a functional downstream assay (tubulin acetylation) is highly recommended.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. HDAC6 - Wikipedia [en.wikipedia.org]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]
- 7. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Determining HDAC6 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with other common methods for verifying the target engagement of Histone Deacetylase 6 (HDAC6) inhibitors. As specific data for "Hdac6-IN-15" is not publicly available, this guide utilizes data from well-characterized HDAC6 inhibitors to illustrate the principles and comparative performance of these assays.
Introduction to HDAC6 and Target Engagement
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase. Its substrates are predominantly non-histone proteins such as α-tubulin, cortactin, and Hsp90.[1] Overexpression of HDAC6 is implicated in the progression of various cancers, making it a compelling therapeutic target.[1] Verifying that a potential drug molecule directly interacts with its intended target within a cellular context is a critical step in drug discovery. This process is known as target engagement. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm and quantify the binding of a ligand to its target protein in a physiologically relevant environment.[2]
Comparison of HDAC6 Target Engagement Assays
Several methods are available to measure the engagement of inhibitors with HDAC6 in cells. The choice of assay depends on factors such as the desired throughput, the need for a label-free system, and the specific aspect of target interaction being investigated. Below is a comparison of CETSA with two other widely used methods: NanoBRET and Western Blot for α-tubulin acetylation.
| Assay | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of the target protein upon ligand binding. Unbound proteins denature and precipitate at elevated temperatures, while ligand-bound proteins remain soluble.[2] | Label-free, confirming direct physical binding in a cellular environment. Applicable to a wide range of targets without the need for protein modification.[3] | Can be lower-throughput. Requires a specific antibody for detection by Western blot. Optimization of heating temperatures is necessary.[4] Not all ligand binding events result in a significant thermal shift.[3] |
| NanoBRET™ Assay | A proximity-based assay that measures the binding of a fluorescently labeled ligand (tracer) to a target protein fused with NanoLuc® luciferase. An unlabeled inhibitor competes with the tracer, reducing the Bioluminescence Resonance Energy Transfer (BRET) signal. | High-throughput and quantitative. Allows for real-time measurement of binding in living cells.[5] | Requires genetic modification of the target protein to fuse it with NanoLuc®. The use of a tracer means it is not a completely label-free assessment of the inhibitor itself.[5] |
| α-Tubulin Acetylation Western Blot | Measures the downstream functional consequence of HDAC6 inhibition, which is the increased acetylation of its substrate, α-tubulin.[3] | Directly assesses the functional outcome of target inhibition. Does not require modification of the target protein.[3] | Indirect measure of target engagement. Tubulin acetylation levels can be influenced by other enzymes and cellular processes. Can be less sensitive and has a lower dynamic range compared to direct binding assays.[3] |
Quantitative Data Comparison for HDAC6 Inhibitors
The following table summarizes representative quantitative data for well-characterized HDAC6 inhibitors, comparing their performance in different target engagement assays.
| Inhibitor | CETSA (EC50) | NanoBRET (IC50) | α-Tubulin Acetylation (EC50) | Reference |
| Ricolinostat (ACY-1215) | Not widely reported | 0.021 µM | ~0.01 µM | [5] |
| Tubastatin A | Not widely reported | 0.091 µM | ~0.2 µM | [5] |
Note: Direct side-by-side quantitative comparisons of CETSA with other methods for the same HDAC6 inhibitor in the same study are not always readily available in the public literature. The data presented are compiled from different sources to provide a general comparison.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for HDAC6
This protocol provides a general framework for performing a CETSA experiment to determine the target engagement of an HDAC6 inhibitor.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, A549) and grow to 80-90% confluency.
-
Treat cells with the HDAC6 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Cell Harvesting and Lysis:
-
Harvest the cells by scraping or trypsinization.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells by freeze-thaw cycles or other mechanical disruption methods.
3. Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.
-
Cool the samples to room temperature for 3 minutes.
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
5. Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Denature the samples and load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for HDAC6.
-
Incubate with a secondary antibody and visualize the bands using a suitable detection method.
6. Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the normalized band intensities against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
Visualizations
CETSA Experimental Workflow
Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.
HDAC6 Signaling Pathway
Caption: Key substrates and cellular functions of HDAC6.
Conclusion
The Cellular Thermal Shift Assay is a valuable tool for confirming the direct binding of inhibitors to HDAC6 within the complex environment of a cell. While other methods like NanoBRET offer higher throughput and direct quantification of binding affinity, and α-tubulin acetylation assays provide a functional readout, CETSA's label-free approach to confirming physical interaction is a significant advantage. For a comprehensive understanding of a novel HDAC6 inhibitor's mechanism of action, a multi-assay approach, including CETSA, is recommended to build a robust data package for drug development professionals.
References
- 1. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Hdac6-IN-15 and Other Selective HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in oncology and neurodegenerative diseases due to its primary cytoplasmic localization and its role in regulating key cellular processes such as protein trafficking, cell migration, and protein degradation. This guide provides an objective comparison of the in vitro and in vivo effects of Hdac6-IN-15 against other well-characterized selective HDAC6 inhibitors: Ricolinostat (ACY-1215), Tubastatin A, and Nexturastat A. The information presented is supported by experimental data from peer-reviewed publications to aid researchers in selecting the most suitable compound for their studies.
In Vitro Efficacy and Selectivity
The in vitro activity of HDAC6 inhibitors is primarily assessed by their enzymatic inhibitory potency (IC50) against HDAC6 and their selectivity over other HDAC isoforms. The cellular effects, such as inhibition of proliferation and induction of apoptosis, are critical indicators of their potential therapeutic efficacy.
| Inhibitor | HDAC6 IC50 (nM) | Selectivity Profile | Cell Line | Anti-proliferative IC50 (µM) | Apoptosis Induction |
| This compound | 38.2 | Selective for HDAC6. | 22RV1 (Prostate Cancer) | 8.90 | Induces cleavage of PARP and caspase-3. |
| MM1.S (Multiple Myeloma) | 11.90 | ||||
| MV4-11 (Leukemia) | 7.83 | ||||
| JEKO-1 (Mantle Cell Lymphoma) | 4.80 | ||||
| 4T1 (Breast Cancer) | 16.51 | ||||
| Ricolinostat (ACY-1215) | 5 | >10-fold selective over HDAC1/2/3. Minimal activity against other HDACs. | Multiple Myeloma (MM) cell lines | Varies (e.g., ~2-8 µM in some MM lines) | Induces apoptosis via activation of caspase-3, -8, and -9. |
| Tubastatin A | 15 | >1000-fold selective over most other HDACs except HDAC8 (~57-fold). | Various cancer cell lines | Varies (e.g., 15 µM in MCF-7) | Promotes apoptosis. |
| Nexturastat A | 5 | >190-fold selective over other HDACs. | B16 (Melanoma) | 14.3 | Induces apoptosis in multiple myeloma cells. |
| Multiple Myeloma (MM) cell lines | Dose-dependent suppression of viability. |
Summary of In Vitro Findings:
This compound demonstrates potent enzymatic inhibition of HDAC6 and exhibits anti-proliferative activity across a range of cancer cell lines, effectively inducing apoptosis.[1] Ricolinostat (ACY-1215) and Nexturastat A show slightly higher potency in enzymatic assays.[2][3][4] Tubastatin A is also a potent and highly selective inhibitor.[5] The anti-proliferative effects of all compounds are in the micromolar range, indicating that direct enzymatic inhibition does not always linearly translate to cellular potency, likely due to factors such as cell permeability and off-target effects.
In Vivo Efficacy
The anti-tumor activity of these HDAC6 inhibitors has been evaluated in various xenograft models. These studies are crucial for assessing the therapeutic potential of these compounds in a physiological context.
| Inhibitor | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Data not available in the searched literature. | ||||
| Ricolinostat (ACY-1215) | SCID mice | MM.1S (Multiple Myeloma) | 50 mg/kg, i.p., 5 days/week for 3 weeks | Significant delay in tumor growth. | |
| SCID mice | RPMI-8226 (Multiple Myeloma) | 30 mg/kg, i.p., 5 days/week (in combination with ixazomib) | Combination benefit observed. | ||
| Tubastatin A | Syngeneic rat orthotopic model | Cholangiocarcinoma | 10 mg/kg | 6-fold lower mean tumor weights compared to control. | |
| Nexturastat A | SCID beige mice | RPMI-8226 (Multiple Myeloma) | i.p. administration every two days for 20 days | Significant reduction in tumor weight and size. |
Summary of In Vivo Findings:
Ricolinostat, Tubastatin A, and Nexturastat A have all demonstrated in vivo anti-tumor efficacy in various cancer models. Ricolinostat, in particular, has been extensively studied in multiple myeloma xenografts, showing significant tumor growth delay. Nexturastat A also effectively inhibits tumor growth in a multiple myeloma model. Tubastatin A has shown efficacy in a cholangiocarcinoma model. Unfortunately, in vivo efficacy data for this compound was not available in the reviewed literature, which is a critical gap in its direct comparison with these other inhibitors.
Pharmacokinetic Profiles
Pharmacokinetics (PK) data is essential for understanding the absorption, distribution, metabolism, and excretion of a drug, which collectively determine its exposure and dosing regimen in vivo.
| Inhibitor | Animal Model | Route | Key PK Parameters | Reference |
| This compound | Human | In vitro | Optimal stability in human plasma. | |
| Ricolinostat (ACY-1215) | Mouse | i.v. (5 mg/kg) | T½: ~1.5 h | |
| p.o. (10 mg/kg) | Tmax: ~0.5 h, Cmax: ~1300 ng/mL, Bioavailability: 54.4% | |||
| p.o. (30 mg/kg) | Tmax: ~1 h, Cmax: ~3000 ng/mL, Bioavailability: 48.4% | |||
| Tubastatin A | Mouse | i.v. (3 mg/kg) | T½: <1 h, High plasma clearance. | |
| p.o. | Low oral bioavailability (~6%). | |||
| Nexturastat A | Data not available in the searched literature. |
Summary of Pharmacokinetic Findings:
This compound has shown good stability in human plasma in vitro. Ricolinostat (ACY-1215) demonstrates good oral bioavailability in mice, a desirable property for clinical development. In contrast, Tubastatin A has poor oral bioavailability and a short half-life in mice, making it more suitable as a research tool for in vitro and proof-of-concept in vivo studies with parenteral administration. Pharmacokinetic data for Nexturastat A was not found in the searched literature. The lack of in vivo PK data for this compound is a significant limitation for its preclinical development.
Signaling Pathways and Mechanisms of Action
HDAC6 inhibitors exert their effects through the modulation of various signaling pathways, primarily stemming from the hyperacetylation of its non-histone substrates.
Regulation of Tubulin Acetylation and Microtubule Dynamics
A primary mechanism of action for all selective HDAC6 inhibitors is the increase in α-tubulin acetylation. This post-translational modification is associated with enhanced microtubule stability and can affect cellular processes like cell migration and division.
Caption: Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, promoting microtubule stability.
Impact on Pro-Survival Signaling Pathways
HDAC6 inhibitors have been shown to modulate key cancer-related signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. By interfering with these pathways, they can suppress cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Activation of Protein Phosphatase 2A Counters Bleomycin-Induced Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Synergistic Antitumor Effects of HDAC6 Inhibition in Combination Therapies
The landscape of cancer treatment is continually evolving, with a significant shift towards combination therapies that can offer enhanced efficacy and overcome drug resistance. A promising target in this arena is Histone Deacetylase 6 (HDAC6), a unique, primarily cytoplasmic enzyme involved in various cellular processes critical for tumor progression, including cell migration, protein degradation, and angiogenesis. Selective inhibition of HDAC6 has demonstrated synergistic antitumor effects when combined with a range of other therapeutic agents. This guide provides a comparative overview of the synergistic effects of HDAC6 inhibitors, with a focus on the dual HDAC6/LSD1 inhibitor, referred to as HDAC6-IN-15 in seminal research, alongside other notable combinations, supported by experimental data.
This compound: A Dual-Targeting Approach
This compound is a novel compound designed as a dual inhibitor of both HDAC6 and Lysine-Specific Demethylase 1 (LSD1), another key epigenetic regulator implicated in cancer. The rationale behind this dual-targeting strategy is the potential for a more profound and durable antitumor response by simultaneously modulating distinct but complementary pathways involved in oncogenesis.[1][2] Research indicates that the combined inhibition of LSD1 and HDACs can be more effective in halting the growth and migration of various tumors than targeting either enzyme alone.[1]
Preclinical Data for Dual HDAC6/LSD1 Inhibition
Biochemical assays have demonstrated the potency of dual HDAC6/LSD1 inhibitors. For instance, a representative dual inhibitor, compound 15 , showed significant potency against both enzymes.[1]
| Enzyme | IC50 (nM) | Selectivity vs. HDAC1 | Selectivity vs. HDAC8 |
| LSD1 | 6 | - | - |
| HDAC6 | 48 | >70-fold | ~2-fold potency |
Table 1: Biochemical potency of a dual HDAC6/LSD1 inhibitor (Compound 15). Data sourced from literature.[1]
This dual activity is significant as both LSD1 and HDAC6 influence the function of numerous non-histone proteins, with some being common targets for both enzymes.
Synergistic Combinations with Other Anti-Cancer Agents
Beyond dual-target inhibitors, selective HDAC6 inhibitors have shown significant synergy when combined with other classes of anticancer drugs. These combinations often lead to enhanced apoptosis, inhibition of cell proliferation, and reduced tumor growth in preclinical models.
Combination with BET Inhibitors
Bromodomain and Extra-Terminal (BET) inhibitors, such as JQ1, are a class of drugs that target BRD4, a protein involved in the transcription of key oncogenes like c-MYC. Studies have shown that while BET inhibitors can decrease c-MYC levels, they can also induce HDAC6 expression, potentially as a resistance mechanism. Co-administration of an HDAC6 inhibitor, such as Ricolinostat (ACY-1215), can counteract this effect and synergistically enhance the anti-myeloma activity of JQ1. This combination has been shown to lead to significant reductions in c-MYC expression and an increase in apoptosis. In vivo studies using xenograft models of small-cell lung cancer (SCLC) have demonstrated that the combination of ACY-1215 and JQ1 leads to significant tumor growth inhibition.
| Treatment Group | Tumor Volume (mm³) |
| Vehicle | ~1200 |
| JQ1 (25 mg/kg daily) | ~800 |
| ACY-1215 (50 mg/kg daily) | ~900 |
| JQ1 + ACY-1215 | ~200 |
Table 2: In vivo efficacy of ACY-1215 and JQ1 combination in a small-cell lung cancer xenograft model. Data are representative values from published studies.
Combination with Immunomodulatory Drugs (IMiDs)
In multiple myeloma, HDAC6 inhibitors have been shown to synergistically enhance the anticancer activity of immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide. The combination of the HDAC6-selective inhibitor A452 with IMiDs resulted in synergistic inhibition of cell growth and increased apoptosis in both dexamethasone-sensitive and -resistant multiple myeloma cells.
Combination with COX-2 Inhibitors
The combination of the HDAC6 inhibitor Tubastatin A with the COX-2 inhibitor Celecoxib has demonstrated synergistic antitumor effects in salivary adenoid cystic carcinoma and tongue squamous cell carcinoma cells. This combination was shown to inhibit cell proliferation, migration, and invasion to a greater extent than either drug alone. In vivo, the combined treatment significantly reduced the weight of xenograft tumors.
| Treatment Group | Relative Cell Proliferation (%) | Relative Cell Migration (%) | Relative Cell Invasion (%) |
| Control | 100 | 100 | 100 |
| Celecoxib (20 µM) | ~85 | ~80 | ~75 |
| Tubastatin A (20 µM) | ~90 | ~85 | ~80 |
| Celecoxib + Tubastatin A | ~40 | ~30 | ~25 |
Table 3: Synergistic effects of Tubastatin A and Celecoxib on CAL 27 cells. Data are representative values from published studies.
Combination with Other Agents
Synergistic effects have also been reported for HDAC6 inhibitors in combination with:
-
PI3K inhibitors : Dual inhibition of PI3K and HDAC6 has shown promise in overcoming drug resistance and producing synergistic effects in various cancers.
-
HSP90 inhibitors : Given that HDAC6 and HSP90 are intimately linked in regulating protein stability, their simultaneous inhibition is being explored as a therapeutic strategy.
-
Alkylating agents : The HDAC6 inhibitor Ricolinostat has demonstrated synergistic effects in promoting apoptosis when combined with bendamustine (B91647) in lymphoma cell lines.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of HDAC6 inhibitor combinations are underpinned by their impact on multiple signaling pathways.
Caption: Key signaling pathways affected by synergistic HDAC6 inhibitor combinations.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the synergistic effects of HDAC6 inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment : Cells are treated with the HDAC6 inhibitor, the combination drug, or both at various concentrations for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation : After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis : Cell viability is calculated as a percentage of the control. The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
References
A Head-to-Head Comparison of Next-Generation HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of histone deacetylase 6 (HDAC6) inhibition is rapidly evolving, with a new generation of selective inhibitors showing promise in oncology and neurodegenerative diseases. Unlike pan-HDAC inhibitors, which are often associated with dose-limiting toxicities, next-generation HDAC6 inhibitors are designed for improved potency and selectivity, aiming for a better therapeutic window. This guide provides a head-to-head comparison of key next-generation HDAC6 inhibitors, supported by experimental data to inform research and development decisions.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy of an HDAC6 inhibitor is determined by its potency (how much of the drug is needed to inhibit the enzyme) and its selectivity (how well it inhibits HDAC6 over other HDAC isoforms). The following tables summarize the half-maximal inhibitory concentration (IC50) values for several next-generation HDAC6 inhibitors against a panel of HDAC isoforms. Lower IC50 values indicate greater potency.
Table 1: Biochemical IC50 Values (nM) of Next-Generation HDAC6 Inhibitors
| Inhibitor | HDAC6 | HDAC1 | HDAC2 | HDAC3 | HDAC8 | Other HDACs | Selectivity (HDAC1/HDAC6) | Reference |
| KA2507 | 2.5 | 9,895 | >10,000 | >10,000 | - | >10,000 (SIRT1/2/3/5) | ~3958x | [1] |
| Ricolinostat (ACY-1215) | 4.7 | 332 | 632 | 199 | - | - | ~71x | [1][2] |
| Citarinostat (ACY-241) | - | 153 | 620 | 268 | - | - | - | [1] |
| EKZ-438 | 12 | - | - | - | - | >8,500-fold selective | >8,500x | [3] |
| N008 Series Lead Compound | <5 | >20-100x selective | - | >5-20x selective | >20-100x selective | - | >20-100x |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are protocols for key experiments used to characterize HDAC6 inhibitors.
HDAC6 Enzymatic Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDAC6 in the presence of an inhibitor using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorometric substrate (e.g., a peptide containing an acetylated lysine (B10760008) side chain)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Test inhibitors (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well microplate, add the recombinant HDAC6 enzyme to each well.
-
Add the diluted inhibitor to the respective wells and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution to each well.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/490 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Acetylated α-Tubulin
This experiment assesses the ability of an inhibitor to increase the acetylation of α-tubulin, a key downstream target of HDAC6, in a cellular context.
Materials:
-
Cell line of interest (e.g., cancer cell line or neuronal cell line)
-
Cell culture medium and reagents
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 24 hours).
-
Lyse the cells with ice-cold lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-acetylated-α-tubulin and anti-α-tubulin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the level of acetylated α-tubulin to the total α-tubulin level.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of HDAC6 inhibitors requires knowledge of the signaling pathways they modulate. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
Caption: HDAC6 signaling pathway and points of intervention by next-generation inhibitors.
Caption: A typical experimental workflow for the preclinical evaluation of HDAC6 inhibitors.
Conclusion
The development of next-generation, selective HDAC6 inhibitors represents a significant advancement in the pursuit of targeted therapies for cancer and neurodegenerative diseases. Compounds like KA2507 and EKZ-438 demonstrate remarkable selectivity for HDAC6 over other isoforms, which is anticipated to translate into a more favorable safety profile. The data presented in this guide, along with the detailed experimental protocols, provide a framework for the objective comparison and evaluation of emerging HDAC6 inhibitors. As more preclinical and clinical data become available, a clearer picture of the therapeutic potential of these next-generation agents will emerge, paving the way for novel treatment strategies for a range of debilitating diseases.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Hdac6-IN-15
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Hdac6-IN-15, a selective histone deacetylase 6 (HDAC6) inhibitor.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following disposal procedures are based on established guidelines for similar HDAC inhibitors and general protocols for hazardous chemical waste management. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with federal, state, and local regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal activities, it is crucial to wear appropriate Personal Protective Equipment (PPE). All handling of this compound, including preparation for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of dust or aerosols.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Powder) | Double chemical-resistant gloves, impervious gown, N95 or higher respirator, eye protection (safety goggles), face shield |
| Solution Preparation | Double chemical-resistant gloves, impervious gown, eye protection (safety goggles) |
| Waste Handling and Disposal | Double chemical-resistant gloves, impervious gown, eye protection (safety goggles) |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential exposure.
-
Waste Identification and Classification : Treat this compound as hazardous chemical waste. Due to its potent biological activity as an HDAC inhibitor, it may possess toxicological properties that are not yet fully characterized. Similar HDAC inhibitors are known to be harmful if swallowed and can be toxic to aquatic life with long-lasting effects[1].
-
Waste Collection and Segregation :
-
Solid Waste : Collect all solid this compound waste, including contaminated consumables such as weighing paper, pipette tips, and gloves, in a dedicated, leak-proof, and clearly labeled hazardous waste container[1].
-
Liquid Waste : Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
Contaminated Labware : Place items like pipette tips and tubes into a designated hazardous waste container immediately after use[2].
-
Contaminated PPE : Dispose of all contaminated personal protective equipment as hazardous waste. Do not discard in regular trash receptacles[2].
-
-
Container Labeling :
-
Affix a hazardous waste label to the container as soon as the first item of waste is added.
-
The label must clearly state "Hazardous Waste," the full chemical name "this compound," and a precise description of the contents, including concentrations if in solution. Avoid using abbreviations or chemical formulas[1].
-
Indicate the primary hazards (e.g., "Toxic").
-
Record the date when the container was first used for waste accumulation.
-
-
Storage of Hazardous Waste :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the direct control of laboratory personnel.
-
Ensure the container remains closed at all times, except when actively adding waste.
-
The SAA should be inspected weekly for any signs of leakage or container degradation.
-
Segregate the this compound waste container from incompatible materials. As a general precaution, avoid storage with strong acids, bases, or oxidizing agents.
-
-
Disposal of Empty Containers :
-
To be considered non-hazardous, an "empty" container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.
-
The rinsate generated from this cleaning process must be collected and managed as hazardous waste.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
